tert-Butoxycarbonylasparagine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884401 | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-55-2 | |
| Record name | tert-Butoxycarbonyl-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(tert-butoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butoxycarbonylasparagine
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-Butoxycarbonyl-L-asparagine, commonly abbreviated as Boc-Asn-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the strategic considerations for its use in synthetic peptide chemistry.
Core Chemical and Physical Properties
Boc-Asn-OH is a white crystalline powder.[1] Its core function is to serve as a building block for the introduction of asparagine residues during Boc-based solid-phase peptide synthesis.[2] The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [3][4] |
| Synonyms | Boc-L-asparagine, N-α-t.-Boc-L-asparagine | [4][5] |
| CAS Number | 7536-55-2 | [2][3] |
| Molecular Formula | C₉H₁₆N₂O₅ | [2][3] |
| Molecular Weight | 232.23 g/mol | [2][3] |
| Melting Point | 170-175 °C (decomposes) | [2][6] |
| Boiling Point | 482 °C at 1013 hPa (estimated) | [2] |
| Appearance | White to off-white powder | [1][2] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |
| Optical Rotation | [α]20/D: -7.8±0.5°, c=2% in DMF; [α]25/D: -8.0 to -6.0°, c=1 in DMF | [2][6] |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [6] |
| InChI Key | FYYSQDHBALBGHX-YFKPBYRVSA-N | [2][6] |
Stability, Reactivity, and Challenges in Peptide Synthesis
The incorporation of asparagine into peptide sequences presents significant challenges, primarily due to the reactivity of its side-chain amide.[7][8]
1. Side-Chain Dehydration: During the carboxylic acid activation step required for coupling, particularly when using carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can undergo dehydration.[9] This irreversible reaction forms a β-cyanoalanine residue, which terminates the peptide chain and introduces a hard-to-remove impurity.[8][9]
2. Aspartimide Formation: Another common side reaction is the formation of aspartimide intermediates. This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group of an adjacent asparagine or aspartic acid residue, particularly under acidic or basic conditions used during synthesis.
To mitigate these issues, the asparagine side chain is often protected with groups like xanthyl (Xan) or trityl (Trt).[7][10] These protecting groups shield the amide from dehydration during activation and can also improve the solubility of the asparagine derivative in organic solvents.[8][11] The Xan group, for instance, is labile and removed by trifluoroacetic acid (TFA), the same reagent used for Nα-Boc deprotection in subsequent cycles.[9][11] Its primary role is to offer protection during the critical activation and coupling step.[9]
3. Boc Group Deprotection and Cation Scavenging: The Boc group is acid-labile and typically removed with TFA.[] This cleavage generates a reactive tert-butyl cation.[9][13] This electrophilic species can cause side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan and methionine.[9] To prevent this, "scavengers" like anisole or cresol are added to the deprotection solution to trap the carbocations.[9][]
Caption: Logic for using side-chain protected asparagine.
Experimental Protocols
The following sections detail generalized protocols for the use of Boc-Asn-OH and its derivatives in solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Asn(PG)-OH into a Peptide Chain
This protocol outlines the standard coupling cycle for adding a side-chain protected asparagine residue (e.g., Boc-Asn(Xan)-OH) to a growing peptide chain on a solid support resin.
-
Resin Preparation: The peptide-resin is deprotected at the N-terminus using a solution of TFA (typically 25-50% in dichloromethane, DCM), often with a scavenger. The resin is then washed thoroughly with DCM to remove residual acid.[7]
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for coupling. This is followed by extensive washing with DCM and DMF.[7]
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of the protected asparagine derivative (e.g., Boc-Asn(Xan)-OH) and a suitable activating agent (e.g., HBTU or DIC/HOBt) in DMF.[7]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[7]
-
Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test to check for the absence of free primary amines.[7]
Caption: Workflow for Boc-Asn-OH coupling in SPPS.
Protocol 2: Nα-Boc Group Deprotection
This protocol describes the removal of the acid-sensitive Boc protecting group to expose the N-terminal amine for the next coupling cycle.
-
Resin Washing: The peptide-resin from the previous coupling step is washed with DCM to prepare it for the acidic deprotection conditions.
-
Deprotection Reaction: A deprotection cocktail, typically 25-50% TFA in DCM, is added to the peptide-resin. Scavengers (e.g., anisole, water) are often included to prevent side reactions from the generated tert-butyl cation.[9] The mixture is allowed to react for approximately 30 minutes at room temperature.[9]
-
Filtration and Washing: The resin is filtered and washed thoroughly with DCM to remove the TFA and cleaved Boc groups.
-
Neutralization: A neutralization step with a base like DIEA is performed as described in the coupling protocol to prepare the resin for the subsequent amino acid addition.[9]
Caption: Boc deprotection and potential side reactions.
References
- 1. Boc-Asn-OH(7536-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Boc-Asn-OH Novabiochem 7536-55-2 [sigmaaldrich.com]
- 3. N2-((tert-Butoxy)carbonyl)-L-asparagine | C9H16N2O5 | CID 82035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nalpha-(tert-Butoxycarbonyl)-L-asparagine 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Boc-Asn-OH - Nα-(叔丁氧羰基)-L-天冬酰胺, Boc-L-天冬酰胺 [sigmaaldrich.com]
- 6. Boc-Asn-OH ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Synthesis of Boc-Asparagine from L-Asparagine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Nα-tert-butoxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details the prevalent synthetic methodology, offering in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical processes. The strategic use of the tert-butoxycarbonyl (Boc) protecting group is fundamental to preventing unwanted side reactions and enabling the controlled, sequential assembly of amino acids into peptides. This guide serves as a practical resource for researchers and professionals engaged in peptide chemistry and drug development, ensuring a thorough understanding of the synthesis and application of this essential reagent.
Introduction
In the field of peptide chemistry and the development of peptide-based therapeutics, the use of protecting groups is a cornerstone of successful synthesis.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino functionality of amino acids.[1][2] Its stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for peptide synthesis.[1]
L-asparagine, with its carboxamide side chain, is a common constituent of biologically active peptides.[1] To incorporate asparagine into a peptide sequence using SPPS, its highly reactive α-amino group must be temporarily blocked to prevent self-polymerization and other undesired reactions.[1] The synthesis of Boc-L-asparagine addresses this need, providing a stable, ready-to-use amino acid derivative for controlled peptide chain elongation.[1] This guide focuses on the most common and efficient method for the synthesis of Boc-L-asparagine: the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc anhydride).
Synthetic Pathway and Mechanism
The synthesis of Boc-L-asparagine is typically achieved through the reaction of L-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base plays a crucial role in deprotonating the amino group of L-asparagine, thereby increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride.
Caption: General reaction scheme for the synthesis of Boc-L-asparagine.
Experimental Protocols
Several variations of the synthesis of Boc-L-asparagine have been reported. The following sections detail two common and reliable protocols.
Protocol 1: Synthesis using Sodium Carbonate in a Dioxane/Water Solvent System
This method is a widely cited and effective procedure for the synthesis of Boc-L-asparagine.[3][4]
Materials:
-
L-Asparagine
-
Sodium Carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Deionized Water
-
37% Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane at room temperature.[3][4]
-
To this solution, slowly add di-tert-butyl dicarbonate (1.2 eq.) and stir the reaction mixture overnight at room temperature.[3][4]
-
Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure.[3][4]
-
Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid, which will cause a white solid to precipitate.[3][4]
-
Collect the solid product by filtration, wash it with water, and dry it under appropriate conditions to yield Boc-L-asparagine.[3][4]
Protocol 2: Synthesis using Sodium Hydroxide in an Aqueous System
This protocol, adapted from a patented method, utilizes a purely aqueous solvent system and sodium hydroxide as the base.[5]
Materials:
-
L-Asparagine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
10 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Brine solution
Procedure:
-
Suspend L-asparagine and di-tert-butyl dicarbonate in water in a reaction vessel.
-
At a temperature of 25-30 °C, add 10 M sodium hydroxide solution dropwise while stirring to maintain the pH of the solution between 9 and 10.[5]
-
After the addition of the base is complete, raise the temperature to 30-40 °C and continue stirring for 4-6 hours.[5]
-
Cool the reaction mixture to below 10 °C using a brine-ice bath.[5]
-
Slowly add 6 M hydrochloric acid to the cooled reaction mixture to adjust the pH to 4.0-4.5, which will induce the precipitation of the Boc-L-asparagine crude product.[5]
-
Isolate the crude product by suction filtration, wash the solid with water, and dry it at 50-60 °C to obtain the final product.[5]
Data Presentation
The following table summarizes the quantitative data from the described synthetic protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-Asparagine | L-Asparagine |
| Reagents | (Boc)₂O, Na₂CO₃ | (Boc)₂O, NaOH |
| Solvent | 1,4-Dioxane/Water | Water |
| Reaction Time | Overnight | 4-6 hours |
| Yield | 91%[3][4] | 145% (weight yield relative to L-asparagine)[5] |
| Melting Point | 175-180 °C[3][4] | Not specified |
| ¹H NMR (DMSO-d₆, δ) | 12.5 (1H, br), 7.31 (1H, br), 6.91 (1H, br), 6.87 (1H, d, J=8.4 Hz), 4.23 (1H, q, J=7.7 Hz), 2.56-2.36 (2H, m), 1.38 (9H, s)[3][4] | Not specified |
Note on Yield for Protocol 2: The reported yield of 145% is a weight yield and likely includes water of hydration or other impurities in the crude product. Further purification would be necessary to determine the true chemical yield.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of Boc-L-asparagine.
Caption: A generalized workflow for the synthesis of Boc-L-asparagine.
Conclusion
The synthesis of Boc-L-asparagine from L-asparagine using di-tert-butyl dicarbonate is a robust and well-established procedure. This guide has provided detailed experimental protocols, comparative data, and visual aids to facilitate a comprehensive understanding of this critical synthetic transformation. The ability to reliably produce high-purity Boc-L-asparagine is essential for the advancement of peptide synthesis and the development of novel peptide-based pharmaceuticals. Researchers and drug development professionals can utilize the information presented herein to effectively implement and optimize this synthesis in their laboratories.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]
- 4. BOC-L-Asparagine | 7536-55-2 [chemicalbook.com]
- 5. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]
Solubility Profile of Boc-L-Asparagine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in solid-phase peptide synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation issues, ultimately leading to higher yields and purer final products. This document presents quantitative solubility data in a range of common organic solvents, details the experimental methodology for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The mole fraction solubility of Boc-L-asparagine was determined in twelve neat solvents, including nine polar protic solvents and three polar aprotic solvents, across a temperature range of 283.15 K to 323.15 K.[1][2][3] The data reveals that the solubility of Boc-L-asparagine is a function of absolute temperature, increasing as the temperature rises.[1][2]
The order of mole fraction solubility at a given temperature is as follows: methanol > ethanol > i-propanol > s-butanol ≈ n-propanol > n-pentanol ≈ n-butanol ≈ acetone ≈ i-butanol > 2-butanone > water > acetonitrile.[2] Methanol exhibited the highest solubility, while acetonitrile showed the lowest.[2]
Table 1: Mole Fraction Solubility (10³x) of Boc-L-Asparagine in Various Solvents at Different Temperatures (K) [1][2][3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol | Acetone | 2-Butanone | Acetonitrile | Water |
| 283.15 | 29.58 | 15.63 | 7.96 | 10.33 | 5.31 | 4.87 | 7.78 | 4.41 | 5.06 | 3.33 | 0.136 | 2.53 |
| 288.15 | 33.19 | 17.51 | 9.08 | 11.63 | 6.13 | 5.66 | 8.92 | 5.12 | 5.89 | 3.89 | 0.185 | 2.84 |
| 293.15 | 37.21 | 19.60 | 10.33 | 13.06 | 7.05 | 6.54 | 10.20 | 5.92 | 6.81 | 4.51 | 0.252 | 3.19 |
| 298.15 | 41.68 | 21.92 | 11.73 | 14.65 | 8.08 | 7.52 | 11.63 | 6.81 | 7.85 | 5.21 | 0.342 | 3.57 |
| 303.15 | 46.65 | 24.50 | 13.30 | 16.41 | 9.24 | 8.61 | 13.23 | 7.82 | 9.01 | 5.99 | 0.462 | 4.00 |
| 308.15 | 52.17 | 27.37 | 15.05 | 18.35 | 10.54 | 9.83 | 15.01 | 8.95 | 10.31 | 6.86 | 0.624 | 4.47 |
| 313.15 | 58.29 | 30.56 | 17.01 | 20.50 | 11.99 | 11.18 | 17.00 | 10.22 | 11.77 | 7.84 | 0.841 | 4.99 |
| 318.15 | 65.08 | 34.11 | 19.20 | 22.87 | 13.62 | 12.69 | 19.21 | 11.64 | 13.40 | 8.93 | 1.132 | 5.56 |
| 323.15 | 72.61 | 38.07 | 21.64 | 25.50 | 15.44 | 14.38 | 21.68 | 13.23 | 15.23 | 10.15 | 1.523 | 6.19 |
Experimental Protocol: Static Gravimetric Method
The solubility data presented was determined using the static gravimetric method.[1][2][3] This reliable technique involves achieving equilibrium between the solid solute and the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.
Methodology:
-
Sample Preparation: An excess amount of Boc-L-asparagine is added to a series of vials, each containing a known volume of the desired solvent. The objective is to create a saturated solution with undissolved solid remaining.
-
Equilibration: The vials are sealed and placed in a temperature-controlled shaker or rotator. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate.
-
Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe.
-
Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: The mass of the remaining solid solute is determined by weighing the container after complete solvent evaporation.
-
Calculation: The mole fraction solubility is calculated from the mass of the solute and the mass of the solvent in the sampled solution.
Experimental Workflow
The following diagram illustrates the key steps of the static gravimetric method for determining the solubility of Boc-Asn-OH.
Caption: Workflow for determining Boc-Asn-OH solubility via the static gravimetric method.
References
An In-depth Technical Guide to the Boc Protection of Asparagine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, its unique side-chain amide presents significant challenges that can compromise the efficiency and fidelity of the synthesis. This technical guide provides a comprehensive overview of the mechanism of tert-butyloxycarbonyl (Boc) protection of asparagine, focusing on the strategies developed to overcome its intrinsic reactivity, particularly within the context of solid-phase peptide synthesis (SPPS).
The Core Challenge: Asparagine's Side-Chain Reactivity
During peptide synthesis, particularly in Boc-chemistry SPPS, the incorporation of asparagine is complicated by two primary issues:
-
Side-Chain Dehydration: The most significant side reaction is the dehydration of the β-amide group during the carboxyl activation step, especially when using carbodiimide-based reagents.[1][2] This irreversible reaction forms a β-cyanoalanine residue, which terminates the peptide chain elongation and introduces a hard-to-remove impurity.[1][3]
-
Poor Solubility: Standard protected asparagine derivatives, such as Nα-Boc-Asn-OH, often exhibit poor solubility in common organic solvents like dimethylformamide (DMF) used in SPPS.[1][3] This can lead to incomplete coupling reactions and reduced overall yields.[1]
These challenges necessitate a strategic approach to protect not only the α-amino group but also the side-chain amide.
Mechanism of Nα-Boc Protection
The protection of the α-amino group of asparagine follows a standard nucleophilic acyl substitution mechanism, typically employing di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][5]
-
Nucleophilic Attack: The lone pair of the α-amino group of asparagine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Collapse and Product Formation: The intermediate collapses, resulting in the N-Boc protected asparagine, carbon dioxide, and a tert-butoxide ion, which is subsequently protonated to form tert-butanol.[4][5]
Caption: General mechanism for Nα-Boc protection of asparagine.
Side-Chain Protection: The Key to Successful Incorporation
To prevent side-chain dehydration and improve solubility, the amide nitrogen of asparagine is protected with a bulky group. In the context of Boc-SPPS, the most common and effective protecting groups are Xanthyl (Xan) and Trityl (Trt).[1][2][6]
-
Nγ-Xanthyl (Xan) Group: The Boc-Asn(Xan)-OH derivative is widely used. The bulky xanthyl group sterically and electronically shields the side-chain amide, preventing its dehydration to a nitrile during the activation step.[1] Furthermore, the presence of the Xan group significantly enhances the solubility of the protected amino acid in SPPS solvents.[1][7]
-
Nγ-Trityl (Trt) Group: The trityl group serves a similar purpose, increasing solubility and preventing side reactions.[2][6]
Crucially, both the Xan and Trt side-chain protecting groups are labile to trifluoroacetic acid (TFA).[3][7] This means they are conveniently removed during the same step as the Nα-Boc group deprotection in each cycle of Boc-SPPS. While this means the side-chain is unprotected in subsequent coupling steps, protection is most critical during the initial activation and coupling of the asparagine residue itself.[7]
Caption: Competing pathways for activated asparagine in peptide synthesis.
Quantitative Data Summary
The use of side-chain protected asparagine derivatives demonstrably improves synthesis outcomes.
| Feature | Boc-Asn-OH (Unprotected Side-Chain) | Boc-Asn(Xan)-OH / Boc-Asn(Trt)-OH | Benefit of Side-Chain Protection |
| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[1][2] | Dehydration is effectively prevented.[1][8] | Minimizes β-cyanoalanine formation, leading to higher purity of the target peptide.[1] |
| Solubility in SPPS Solvents | Often exhibits low solubility in DMF and NMP.[1] | Significantly improved solubility.[1][7] | Enables more efficient and complete coupling reactions. |
| Coupling Efficiency | Can be variable and incomplete due to solubility issues and side reactions.[1] | Generally high and reliable.[1] | Consistent and predictable incorporation of asparagine. |
Experimental Protocols
The following are generalized protocols for the incorporation of asparagine using a side-chain protected derivative in Boc-SPPS.
This protocol utilizes a common and efficient uronium salt-based coupling reagent.[1]
-
Resin Preparation: Start with the peptide-resin following a standard Boc-SPPS deprotection cycle (TFA treatment) and neutralization (e.g., with Diisopropylethylamine - DIEA). The resin should have a free N-terminal amine.
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Activation: Add DIEA (6 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.[1][3] If the test is positive, a second coupling may be required.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol to remove excess reagents and byproducts.[3]
This protocol uses a more traditional and cost-effective carbodiimide-based method. The use of Boc-Asn(Xan)-OH is critical here to prevent dehydration.[3]
-
Resin Preparation: As in Protocol 1, start with the washed and neutralized peptide-resin.
-
Pre-activation Mixture: In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-3 eq.) and HOBt (2-3 eq.) in DMF or a DCM/DMF mixture.
-
Activation: Add Diisopropylcarbodiimide (DIC) (2-3 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress with the ninhydrin test.
-
Washing: Upon completion, wash the resin thoroughly as described in Protocol 1.
Caption: A typical workflow for one cycle of Boc-SPPS incorporating asparagine.
Conclusion
The successful incorporation of asparagine in Boc-chemistry peptide synthesis hinges on the effective management of its reactive side-chain amide. While Nα-Boc protection is standard, the key to high-yield, high-purity synthesis is the use of an additional, acid-labile protecting group, such as Xanthyl or Trityl, on the side-chain amide. These groups effectively prevent the formation of β-cyanoalanine and overcome solubility issues, ensuring the reliable and efficient incorporation of this critical amino acid into complex peptide structures. This strategic approach is indispensable for researchers and professionals engaged in the development of peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butoxycarbonylasparagine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The use of tert-Butoxycarbonylasparagine (Boc-Asn) in solid-phase peptide synthesis (SPPS) offers a robust and effective strategy, though not without its unique challenges. This technical guide provides an in-depth analysis of the role of Boc-Asn, detailing its chemical properties, the necessity of side-chain protection, potential side reactions, and comprehensive experimental protocols.
The Imperative of Side-Chain Protection in Boc-Asparagine Chemistry
While the tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group of asparagine, the side-chain amide presents its own set of challenges during peptide synthesis. Left unprotected, the side-chain amide of asparagine is susceptible to two primary side reactions: dehydration to form a β-cyanoalanine residue and participation in aspartimide formation.
Dehydration to β-Cyanoalanine: During the activation of the carboxyl group of Boc-Asn for coupling, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration.[1] This irreversible reaction leads to the formation of a nitrile group, resulting in a capped and incorrect peptide sequence that is often difficult to separate from the desired product.
Aspartimide Formation: Although more commonly associated with Fmoc-based SPPS, aspartimide formation can also occur in Boc chemistry, especially during repeated acidolytic deprotection steps. This intramolecular cyclization reaction involves the peptide backbone nitrogen attacking the side-chain carbonyl group, leading to a five-membered ring intermediate. This intermediate can then be hydrolyzed to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.
To mitigate these deleterious side reactions, the use of a side-chain protecting group for the asparagine amide is highly recommended. The most commonly employed protecting group in Boc chemistry is the xanthyl (Xan) group .[2] The bulky and electron-withdrawing nature of the Xan group effectively shields the amide from dehydration and reduces its nucleophilicity, thereby preventing both nitrile formation and aspartimide formation.[1][3] Furthermore, the presence of the Xan group significantly enhances the solubility of the Boc-Asn derivative in common organic solvents used in SPPS, leading to more efficient and complete coupling reactions.[2]
Quantitative Data on Boc-Asparagine Derivatives in Peptide Synthesis
While extensive direct comparative studies providing quantitative data are sparse in the literature, the qualitative and anecdotal evidence overwhelmingly supports the use of side-chain protected Boc-Asn. The following tables summarize the expected outcomes and key parameters.
| Feature | Boc-Asn-OH (Unprotected) | Boc-Asn(Xan)-OH (Xanthyl Protected) | Rationale and References |
| Coupling Efficiency | Variable, often incomplete due to poor solubility. | Generally high and reliable. | The Xan group improves solubility in organic solvents, leading to more efficient coupling.[1] |
| Side-Chain Dehydration | High risk, especially with carbodiimide activators. | Effectively prevented. | The Xan group sterically and electronically protects the amide from dehydration.[1][2] |
| Aspartimide Formation | Moderate risk, sequence-dependent. | Significantly reduced. | The Xan group reduces the nucleophilicity of the side-chain amide. |
| Solubility in DMF/DCM | Low | High | The bulky, aromatic Xan group enhances solubility.[2] |
Table 1. Qualitative Comparison of Unprotected and Xanthyl-Protected Boc-Asparagine in SPPS.
Experimental Protocols
General Workflow for Boc-SPPS
The incorporation of a Boc-Asn residue follows the general cycle of solid-phase peptide synthesis.
Protocol for Coupling of Boc-Asn(Xan)-OH
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asn(Xan)-OH
-
Coupling reagent (e.g., HBTU or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure using HBTU:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and vortex for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (1x).
Procedure using DIC/HOBt:
-
Resin Swelling: Swell the peptide-resin in a 1:1 mixture of DMF and DCM for 30 minutes.
-
Solution Preparation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10 minutes at 0°C.
-
Coupling: Add the pre-activated solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from the HBTU protocol.
Protocol for Boc Deprotection
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., 5% phenol or anisole)
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (3x).
-
Deprotection Cocktail: Prepare a solution of 50% TFA in DCM containing 5% of a scavenger (e.g., phenol or anisole).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.
-
Washing: Filter the resin and wash thoroughly with DCM (3x) to remove the TFA and cleaved Boc groups.
-
Neutralization: Proceed with the neutralization step as per the general Boc-SPPS workflow.
Final Cleavage and Deprotection of Asn(Xan)-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The xanthyl group on the asparagine side chain is labile to these strong acids and will be cleaved during this final step.
HF Cleavage Protocol
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavenger cocktail. A common scavenger for peptides containing Asn(Xan) is anisole or p-cresol.[4]
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Isolation: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and cleaved protecting groups. The crude peptide is then dried and ready for purification.
Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Coupling of Boc-Asn(Xan)-OH | - Insufficient activation time- Steric hindrance | - Increase coupling time- Perform a double coupling- Use a more efficient coupling reagent (e.g., HATU) |
| Presence of a -17 Da mass difference in MS | Dehydration of asparagine side chain | Use Boc-Asn(Xan)-OH to prevent this side reaction. If using unprotected Boc-Asn, avoid carbodiimide activators or use pre-activation. |
| Presence of +137 Da mass difference in MS | Alkylation of Trp by tert-butyl cation | Ensure adequate scavengers (e.g., triethylsilane, anisole) are used during TFA deprotection steps. |
| Low yield after HF cleavage | - Incomplete cleavage- Peptide precipitation issues | - Increase cleavage time or HF concentration- Ensure the ether used for precipitation is sufficiently cold and dry |
Table 2. Troubleshooting Guide for the Use of Boc-Asn in Peptide Synthesis.
Conclusion
The successful incorporation of asparagine into synthetic peptides using Boc chemistry is highly dependent on the effective protection of its side-chain amide. The use of Boc-Asn(Xan)-OH is the gold standard in this regard, as it effectively prevents deleterious side reactions such as dehydration and aspartimide formation, while also improving the solubility and coupling efficiency of the amino acid derivative. By following the detailed protocols and troubleshooting guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently and efficiently synthesize complex asparagine-containing peptides with high purity and yield.
References
Stability of Boc-Asparagine Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical stability of Nα-tert-butyloxycarbonyl-L-asparagine (Boc-Asn-OH), a critical building block in peptide synthesis and drug development. Understanding its degradation profile under various pH conditions is paramount for ensuring the integrity of synthetic peptides and the stability of asparagine-containing therapeutics. This document provides a comprehensive overview of the degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.
Core Concepts: Degradation Pathways of Boc-Asparagine
The stability of Boc-asparagine is primarily influenced by the pH of its environment. The two main degradation pathways are the hydrolysis of the Boc protecting group under acidic conditions and the deamidation of the side-chain amide, which is significant at neutral to basic pH.
Acid-Catalyzed Deprotection
Under strongly acidic conditions (typically pH < 2), the tert-butyloxycarbonyl (Boc) protecting group is susceptible to hydrolysis.[] This reaction proceeds via a carbocation intermediate, yielding free asparagine, carbon dioxide, and tert-butanol. This process is generally desirable and controlled during solid-phase peptide synthesis for the removal of the Boc group.[] However, uncontrolled deprotection during storage or in a formulation can lead to impurities.
Deamidation of the Asparagine Side Chain
Deamidation, the hydrolysis of the side-chain amide to a carboxylic acid, is a common degradation pathway for asparagine residues in peptides and proteins.[2][3] The mechanism of deamidation is highly pH-dependent.
-
Acidic Conditions (pH < 5): At low pH, the side-chain amide can undergo direct hydrolysis to form Boc-aspartic acid.[4][5] This pathway is generally slower than the succinimide-mediated pathway at higher pH.
-
Neutral to Basic Conditions (pH > 6): Under neutral to alkaline conditions, deamidation predominantly proceeds through the formation of a five-membered cyclic succinimide (or aspartimide) intermediate.[2][3] This intermediate is formed by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon. The succinimide intermediate is susceptible to hydrolysis, which can yield two products: the desired Boc-α-aspartic acid and the isomeric Boc-β-aspartic acid (isoaspartic acid).[3] The formation of the isoaspartic acid is often the major product.
The following diagram illustrates the primary degradation pathways of Boc-asparagine.
References
- 2. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions | PLOS One [journals.plos.org]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
tert-Butoxycarbonylasparagine molecular weight and formula
An In-depth Technical Guide to tert-Butoxycarbonylasparagine (Boc-Asn-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Nα-(tert-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH), a critical reagent in synthetic organic chemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). We will delve into its molecular characteristics, provide a detailed experimental protocol for its application, and illustrate the foundational workflow in which it is a key component.
Core Molecular Attributes
This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to Boc-based solid-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the C-terminus is activated for peptide bond formation.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][2][3][4] |
| Molecular Weight | 232.23 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170-176 °C (decomposes) | [1][2][4][5] |
| Optical Rotation [α]20/D | -7° to -9° (c=1 to 2 in DMF) | [1][2][5] |
| CAS Number | 7536-55-2 | [3][4][5] |
Experimental Protocol: Incorporation of Boc-Asn-OH in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of a Boc-Asn-OH residue into a growing peptide chain on a solid support using the Boc-SPPS methodology. This process is cyclical, involving deprotection, neutralization, and coupling steps.
Materials and Reagents
-
Resin-bound peptide with a free N-terminal amine (e.g., on Merrifield or MBHA resin)
-
Boc-Asn-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
50% Trifluoroacetic acid (TFA) in DCM
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Ninhydrin test kit
Step-by-Step Methodology
-
Resin Preparation: The peptide-resin from the previous cycle must have its N-terminal Boc group removed. This is achieved by treating the resin with a 50% solution of TFA in DCM for approximately 15-30 minutes.[6] Following deprotection, the resin is washed thoroughly with DCM and then neutralized with a solution of DIEA in DCM to liberate the free amine.[6][7]
-
Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of Boc-Asn-OH in DMF.[6] To this solution, add a coupling agent. If using an aminium salt-based reagent like HBTU, add 2.0 equivalents of HBTU and 4.0 equivalents of DIEA.[1][6] Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated Boc-Asn-OH solution to the vessel containing the neutralized peptide-resin.[1] Agitate the mixture at room temperature for 1-4 hours.[1] The bulky side chain of asparagine may require a longer coupling time.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the ninhydrin (Kaiser) test.[1][6] A small sample of the resin beads is taken and tested. A negative result (yellow beads) indicates that all the free primary amines have reacted, and the coupling is complete.[1]
-
Washing: Once the coupling is complete, the resin is thoroughly washed to remove excess reagents and byproducts. A typical washing sequence involves successive washes with DMF, DCM, and methanol.[1]
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualization of the Boc-SPPS Workflow
The logical flow of the Boc-based solid-phase peptide synthesis is a cyclical process. The following diagram, generated using the DOT language, illustrates the key stages.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
References
Spectroscopic Analysis of Boc-Asn-OH: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH), a crucial building block in peptide synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following sections present the key spectroscopic data for Boc-Asn-OH. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in Boc-Asn-OH. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for Boc-Asn-OH in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.42 | s | 2H | -CONH₂ |
| ~5.71 | d, J ≈ 9.3 Hz | 1H | α-NH |
| ~4.64 | m | 1H | α-CH |
| ~2.77 | m | 2H | β-CH₂ |
| 1.64 | s | 9H | -C(CH₃)₃ (Boc) |
Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and are considered representative for Boc-Asn-OH in DMSO-d₆.[1] The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be distinctly observed.
Table 2: ¹³C NMR Spectroscopic Data for Boc-Asn-OH in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~175.1 | -C OOH (Carboxylic Acid) |
| ~172.5 | -C ONH₂ (Amide) |
| ~154.4 | -OC O- (Boc Carbonyl) |
| ~77.4 | -C (CH₃)₃ (Boc Quaternary C) |
| ~53.3 | α-CH |
| ~39.5 | DMSO-d₆ Solvent Peak[2][3] |
| ~30.2 | β-CH₂ |
| ~26.0 | -C(C H₃)₃ (Boc Methyls) |
Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and general knowledge of Boc-protected amino acid spectra.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Boc-Asn-OH shows characteristic absorption bands corresponding to its various functional groups.
Table 3: Characteristic IR Absorption Bands for Boc-Asn-OH
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H Stretch | Broad, characteristic of carboxylic acid |
| 3400 - 3250 | N-H Stretch | Amine/Amide groups[4] |
| 2950 - 2850 | C-H Stretch | Alkyl groups (Boc and side chain)[5] |
| ~1740 | C=O Stretch | Carboxylic Acid[6] |
| ~1690 | C=O Stretch | Urethane (Boc group)[6][7] |
| ~1640 | C=O Stretch | Primary Amide (Amide I band) |
| ~1530 | N-H Bend | Amide II band[7] |
Note: The listed wavenumbers represent typical ranges for the specified functional groups in N-Boc protected amino acids.
Experimental Protocols
The following protocols provide detailed methodologies for the acquisition of NMR and IR spectroscopic data for Boc-Asn-OH.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Asn-OH.
Materials:
-
Boc-Asn-OH sample (10-50 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the Boc-Asn-OH sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the resulting solution into a 5 mm NMR tube using a pipette.
-
-
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.[3]
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis. For ¹H NMR, reference the residual DMSO peak to 2.50 ppm.[2] For ¹³C NMR, reference the DMSO solvent peak to 39.52 ppm.[2]
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
Objective: To obtain an infrared spectrum of solid Boc-Asn-OH.
Materials:
-
Boc-Asn-OH sample (~5-10 mg)
-
Volatile solvent (e.g., methanol or methylene chloride)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount (5-10 mg) of Boc-Asn-OH into a small vial.
-
Add a few drops of a volatile solvent to dissolve the solid completely.
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like Boc-Asn-OH.
Caption: Workflow for spectroscopic analysis of Boc-Asn-OH.
References
Commercial Availability of Nα-Boc-L-asparagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Nα-Boc-L-asparagine, a critical reagent in peptide synthesis and drug development. This guide includes a detailed summary of commercial suppliers, typical purity levels, and pricing, alongside experimental protocols for its synthesis and quality control. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the supply chain and quality assurance processes.
Commercial Availability and Specifications
Nα-Boc-L-asparagine is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC). The compound is generally supplied as a white to off-white powder.
Below is a summary of representative commercial suppliers and their product specifications. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| Sigma-Aldrich | 15381 | ≥98.5% (T) | 25 g | $66.38 | 7536-55-2[1] |
| Chem-Impex | 01334 | ≥98% (HPLC) | 1 g | $29.34 | 7536-55-2 |
| 5 g | $116.67 | ||||
| 25 g | $467.10 | ||||
| Thermo Scientific Chemicals | A16019.06 | 98+% | 5 g | Varies | 7536-55-2 |
| A16019.14 | 98+% | 25 g | Varies | 7536-55-2 |
Experimental Protocols
Synthesis of Nα-Boc-L-asparagine
A common and efficient method for the synthesis of Nα-Boc-L-asparagine involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc)₂O in an aqueous-organic solvent mixture under basic conditions.
Materials:
-
L-asparagine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), 37%
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane at room temperature with stirring.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq.) to the stirring solution.
-
Continue to stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and adjust the pH to approximately 2 by the slow addition of 37% hydrochloric acid. A white solid will precipitate.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water.
-
Dry the purified Nα-Boc-L-asparagine under vacuum to a constant weight. A typical yield for this process is around 91%.[]
Reaction Mechanism:
Synthesis of Nα-Boc-L-asparagine.
Quality Control of Nα-Boc-L-asparagine
The quality and purity of Nα-Boc-L-asparagine are critical for its successful application in peptide synthesis. A comprehensive quality control process typically involves several analytical techniques.
2.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Nα-Boc-L-asparagine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of Nα-Boc-L-asparagine in the initial mobile phase composition.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program and record the chromatogram.
-
The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
2.2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
Typical ¹H NMR Data (in DMSO-d₆):
-
δ 1.38 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 2.36-2.56 (m, 2H): Methylene protons (β-CH₂) of the asparagine side chain.
-
δ 4.23 (q, 1H): α-proton of the asparagine backbone.
-
δ 6.87 (d, 1H): Amide proton of the Boc group.
-
δ 6.91 (br s, 1H) and 7.31 (br s, 1H): Amide protons of the asparagine side chain.
-
δ 12.5 (br s, 1H): Carboxylic acid proton.[]
2.2.3. Other Quality Control Tests
-
Melting Point: The melting point is a good indicator of purity. For Nα-Boc-L-asparagine, it is typically around 175-180 °C.[]
-
Optical Rotation: The specific optical rotation is measured to confirm the enantiomeric purity of the L-asparagine derivative.
-
Loss on Drying: This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample.
-
Assay (Titration): An acid-base titration can be used to determine the percentage of the carboxylic acid-containing compound.
Visualizations
Commercial Supply Chain of Nα-Boc-L-asparagine
Commercial Supply Chain Workflow.
Quality Control Workflow for Nα-Boc-L-asparagine
References
The Enduring Legacy of the Boc Group: A Technical Guide to its Discovery and Application in Synthesis
Introduction: In the landscape of organic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly in the realm of peptide synthesis and drug development. Its widespread adoption is a testament to its unique combination of stability under a range of conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide explores the discovery and development of the Boc protecting group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, applications, and the experimental methodologies that underpin its use.
Discovery and Development: A Paradigm Shift in Peptide Synthesis
The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s marked a significant advancement in the field of peptide synthesis.[1] Prior to its development, the existing methods for amine protection often required harsh cleavage conditions that were incompatible with sensitive functional groups present in peptides and other complex molecules. The Boc group, in contrast, offered a robust shield for amines that could be selectively removed under mild acidic conditions, a property that proved to be revolutionary.[2]
This acid lability provided a crucial element of "orthogonality" in synthetic strategies. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other.[3] The Boc group's stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation, made it an ideal orthogonal partner to other widely used protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acids into complex peptides.[2]
The Chemistry of the Boc Group: Protection and Deprotection Mechanisms
The utility of the Boc group is rooted in the chemical principles governing its introduction (protection) and removal (deprotection).
Boc Protection of Amines
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.
The mechanism of Boc protection is as follows:
-
The nucleophilic amine attacks a carbonyl group of di-tert-butyl dicarbonate.
-
This leads to the formation of a tetrahedral intermediate.
-
The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.
-
The tert-butyl carbonate subsequently breaks down into the stable byproducts tert-butanol and carbon dioxide gas.[4]
This reaction is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to deprotonate the amine, thereby increasing its nucleophilicity.[5] However, the reaction can also proceed under neutral conditions.[6]
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary obstacles are the poor solubility of protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the activation step.[1][2][3] This irreversible side reaction is particularly prevalent with carbodiimide-based coupling reagents and leads to truncated peptide impurities that are difficult to separate from the final product.[1][4]
To address these issues, the use of a side-chain protecting group for asparagine is crucial in Boc-based SPPS. The xanthyl (Xan) group is a widely employed and effective protecting group for the side-chain amide of asparagine.[2][5] Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) offers two key advantages: the bulky Xan group sterically shields the amide from dehydration, and it significantly enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][3] The Xan group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the standard Nα-Boc deprotection steps.[1][4]
These application notes provide detailed protocols for the effective use of Boc-Asn(Xan)-OH in Boc-SPPS, a summary of the comparative performance of common coupling reagents, and strategies to mitigate potential side reactions, ensuring the successful synthesis of asparagine-containing peptides.
Comparative Performance of Coupling Reagents for Boc-Asn(Xan)-OH
The choice of coupling reagent is critical for the efficient and clean incorporation of Boc-Asn(Xan)-OH. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of promoting side reactions.[1] The following tables summarize the qualitative and inferred quantitative performance of different coupling reagents with Boc-Asn(Xan)-OH. It is important to note that coupling times and efficiencies are sequence- and condition-dependent.[1]
Table 1: Qualitative Comparison of Asparagine Protection Strategies in Boc-SPPS
| Feature | Boc-Asn-OH (Unprotected) | Boc-Asn(Xan)-OH |
| Prevention of Nitrile Formation | Low (High risk with carbodiimides)[2] | High[2][3] |
| Solubility in DMF | Low[2][3] | High[2][3] |
| Coupling Efficiency | Variable and often low[3] | Generally high and reliable[3] |
| Risk of Side Reactions | High | Low |
Table 2: Performance of Common Coupling Reagents with Boc-Asn(Xan)-OH
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity of Resulting Peptide |
| HBTU/DIEA | Aminium Salt | 10 - 60 minutes[1] | Very Good[6] | High |
| PyBOP/DIEA | Phosphonium Salt | 10 - 60 minutes[1] | Excellent[6] | High |
| DIC/HOBt | Carbodiimide | 1 - 4 hours[1] | Good to Very Good | Good (Activation of Boc-Asn with DCC/HOBt has been reported to yield 98-99% of the desired product) |
Experimental Protocols
The following protocols are based on a standard manual Boc-SPPS workflow. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
General Boc-SPPS Cycle
A single cycle for the incorporation of an amino acid in Boc-SPPS consists of deprotection, washing, neutralization, coupling, and final washing steps.
Protocol 1: Coupling of Boc-Asn(Xan)-OH with HBTU/DIEA
This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.[1]
1. Resin Preparation:
-
Start with the resin-bound peptide that has a free N-terminal amine after the standard deprotection and neutralization steps.
2. Activation Mixture Preparation:
-
In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL/g of resin).[1]
3. Coupling Reaction:
-
To the dissolved Boc-Asn(Xan)-OH, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[1]
-
Mix the activation mixture briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[1]
4. Monitoring and Washing:
-
Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1]
-
If the test is positive after 60 minutes, a recoupling step may be necessary.[1]
-
Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.[1]
Protocol 2: Coupling of Boc-Asn(Xan)-OH with PyBOP/DIEA
This protocol uses the highly efficient phosphonium salt-based reagent PyBOP.[1]
1. Resin Preparation:
-
Begin with the washed and neutralized resin-bound peptide with a free N-terminal amine.
2. Amino Acid Solution Preparation:
-
Dissolve Boc-Asn(Xan)-OH (1.1 equivalents relative to resin loading) in DMF.
3. Coupling Reaction:
-
Add the amino acid solution to the resin.
-
Add a 1.0 M solution of PyBOP (1.1 equivalents) and DIEA (2.2 equivalents) to the resin slurry.[1]
-
For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[1]
-
Agitate the mixture at room temperature for 10-60 minutes.
4. Monitoring and Washing:
-
Use the ninhydrin test to monitor the reaction for completion.
-
Upon completion, wash the resin as described in the HBTU protocol.
Protocol 3: Coupling of Boc-Asn(Xan)-OH with DIC/HOBt
This is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is critical to prevent side reactions with carbodiimides.[1]
1. Resin Preparation:
-
Start with the washed and neutralized resin-bound peptide suspended in DCM (approximately 10 mL/g of resin).
2. Pre-activation:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (5 equivalents) and HOBt (5.5 equivalents) in DMF.
-
Add DIC (5.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.[1]
3. Coupling Reaction:
-
Add the pre-activated solution to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.[1]
4. Monitoring and Washing:
-
Monitor the coupling progress with the ninhydrin test.
-
Once complete, wash the resin thoroughly with DMF and DCM.
Side Reactions and Mitigation Strategies
The primary side reaction when using asparagine in SPPS is the dehydration of the side-chain amide to form a β-cyanoalanine residue.
Mitigation Strategies:
-
Side-Chain Protection: The most effective strategy is the use of a side-chain protecting group. The xanthyl (Xan) group is highly recommended for Boc-SPPS as it effectively prevents nitrile formation and improves solubility.[2][3]
-
Choice of Coupling Reagent: Avoid carbodiimide reagents (DCC, DIC) if using unprotected asparagine.[7] Opt for phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) salts which minimize the risk of dehydration.[7]
-
Alkylation: During the acidic cleavage of the Boc and other acid-labile protecting groups, reactive carbocations are generated which can alkylate nucleophilic residues like tryptophan and methionine.[4] The use of a scavenger cocktail during deprotection and final cleavage is essential to trap these carbocations.[8]
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]
CAUTION: Anhydrous HF is extremely corrosive and toxic and requires a specialized, HF-resistant apparatus and trained personnel.[9]
Protocol for HF Cleavage:
1. Resin Preparation:
-
After the final coupling and deprotection of the N-terminal Boc group, thoroughly wash the peptide-resin with DCM and dry it under vacuum.[9]
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common cocktail for peptides containing sensitive residues is 90% HF, 5% p-cresol, and 5% thioanisole. The scavengers are crucial to prevent side reactions.[9]
3. Cleavage Reaction:
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and the scavenger cocktail.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Stir the mixture at 0°C for 1-2 hours.
4. Peptide Precipitation and Washing:
-
After the reaction, evaporate the HF under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the crude peptide several times with cold diethyl ether.
5. Purification:
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful incorporation of asparagine in Boc-SPPS is highly achievable with the use of Boc-Asn(Xan)-OH. This protected amino acid derivative effectively mitigates the common side reaction of side-chain dehydration and improves solubility, leading to higher coupling efficiencies and purer final peptide products. By selecting appropriate coupling reagents, such as HBTU or PyBOP, and following the detailed protocols outlined in these application notes, researchers can confidently synthesize asparagine-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-Asparagine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Asparagine in Boc-SPPS
The incorporation of asparagine (Asn) residues during Boc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge primarily due to the potential for a dehydration side reaction of the side-chain amide. This reaction, particularly prevalent when using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), leads to the formation of a β-cyanoalanine residue.[1][2] This irreversible modification results in a truncated peptide chain and introduces a significant impurity that is often difficult to remove during purification, thereby compromising the yield and purity of the target peptide.
Furthermore, asparagine and its protected derivatives can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF), which can lead to incomplete coupling reactions and reduced overall yields.[2] For sequences containing multiple asparagine residues, the risk of peptide aggregation on the solid support increases, further hindering reagent accessibility and leading to deletion sequences.[3]
To address these challenges, the use of a side-chain protected asparagine derivative is highly recommended. The most effective and widely used derivative in Boc-SPPS is Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) .[2][4] The bulky xanthyl (Xan) protecting group on the side-chain amide provides steric hindrance that effectively prevents dehydration.[4] Additionally, the Xan group significantly improves the solubility of the Boc-asparagine derivative in common organic solvents used in SPPS.[5] The Xan group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the standard Nα-Boc deprotection steps.[6]
Comparative Performance of Coupling Reagents for Boc-Asparagine
The choice of coupling reagent is critical for the successful incorporation of asparagine and for minimizing side reactions. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher activation efficiency and lower propensity to cause side-chain dehydration.
Below is a summary of the performance of common coupling reagents for the incorporation of Boc-Asn(Xan)-OH.
| Coupling Reagent | Class | Relative Efficiency | Risk of Side-Chain Dehydration (with Boc-Asn-OH) | Recommended Use with Asparagine |
| HBTU/DIEA | Aminium Salt | Very Good to Excellent | Low | Recommended for routine and challenging couplings of Boc-Asn(Xan)-OH.[4] |
| PyBOP/DIEA | Phosphonium Salt | Excellent | Low | Highly effective for hindered couplings and recommended for Boc-Asn(Xan)-OH.[1][7] |
| DIC/HOBt | Carbodiimide/Additive | Good | High | Use of Boc-Asn(Xan)-OH is critical to prevent dehydration. A cost-effective option.[1][3] |
| DCC/HOBt | Carbodiimide/Additive | Good | High | Similar to DIC/HOBt, requires Boc-Asn(Xan)-OH. The byproduct, dicyclohexylurea (DCU), is insoluble and can complicate solid-phase synthesis.[7][8] |
Experimental Protocols
The following protocols are based on a standard manual Boc-SPPS workflow. It is assumed that the synthesis is performed on a suitable resin (e.g., Merrifield or PAM resin) and that the preceding amino acid has been successfully coupled and its Nα-Boc group has been removed, leaving a free amine on the peptide-resin.
General Boc-SPPS Cycle for a Single Amino Acid Coupling
A typical cycle for the incorporation of an amino acid in Boc-SPPS involves the following steps:
-
Deprotection: Removal of the Nα-Boc group with 50% TFA in dichloromethane (DCM).
-
Washing: Thorough washing of the resin with DCM and isopropanol (IPA) to remove residual TFA and byproducts.
-
Neutralization: Treatment with a hindered base such as diisopropylethylamine (DIEA) to generate the free amine.
-
Washing: Washing with DCM and DMF to remove excess base.
-
Coupling: Addition of the activated Boc-amino acid.
-
Washing: Final washes with DMF and DCM to remove excess reagents and byproducts.
Monitoring of the coupling reaction is crucial and is typically performed using the qualitative Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction. A positive test (blue beads) signifies an incomplete reaction, which may require a second coupling.
Protocol 1: Coupling of Boc-Asn(Xan)-OH with HBTU/DIEA
This protocol utilizes the efficient and widely used aminium salt-based coupling reagent HBTU.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading)
-
HBTU (1.95 - 2.0 equivalents)
-
DIEA (4.0 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin is washed and neutralized, suspended in DMF.
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 eq.) and HBTU (1.95 eq.) in DMF.
-
Coupling: To the activation mixture, add DIEA (4.0 eq.) and mix briefly.
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.[1]
-
Monitoring: Perform a Kaiser test. If the test is positive after 60 minutes, a recoupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Boc-Asn(Xan)-OH with PyBOP/DIEA
This protocol uses the highly efficient phosphonium salt-based reagent PyBOP.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Asn(Xan)-OH (1.1 - 2.0 equivalents)
-
PyBOP (1.1 - 2.0 equivalents)
-
DIEA (2.2 - 4.0 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Start with the washed and neutralized peptide-resin suspended in DMF.
-
Coupling Solution: In a separate vessel, dissolve Boc-Asn(Xan)-OH (1.1 eq.) and PyBOP (1.1 eq.) in DMF.
-
Reaction: Add the Boc-Asn(Xan)-OH/PyBOP solution to the resin slurry, followed by the addition of DIEA (2.2 eq.). Agitate the mixture at room temperature for 30-60 minutes.[1]
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: Upon a negative Kaiser test, wash the resin as described in the HBTU protocol.
Protocol 3: Coupling of Boc-Asn(Xan)-OH with DIC/HOBt
This is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is crucial to prevent the dehydration side reaction.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Asn(Xan)-OH (2.0 - 3.0 equivalents)
-
DIC (2.0 - 3.0 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (2.0 - 3.0 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Begin with the washed and neutralized peptide-resin suspended in a mixture of DCM and DMF.
-
Pre-activation: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF. Cool the solution to 0°C.
-
Activation: Add DIC (2.0 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at 0°C.[4]
-
Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.[1]
-
Monitoring: Monitor the coupling progress with the Kaiser test at 1-hour intervals.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: In Situ Neutralization Coupling
This advanced protocol can improve coupling efficiency, especially for "difficult" sequences prone to aggregation, by minimizing the time the reactive free amine is exposed.[9][10]
Materials:
-
Peptide-resin (after Boc deprotection and washing with DCM and IPA, but before neutralization)
-
Boc-Asn(Xan)-OH (2.0 equivalents)
-
HBTU (1.95 equivalents)
-
DIEA (4.0 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: After Boc deprotection and washing, suspend the resin (as the TFA salt) in a minimal amount of DMF.
-
Activation Mixture: In a separate vessel, dissolve Boc-Asn(Xan)-OH (2.0 eq.) and HBTU (1.95 eq.) in DMF.
-
Combined Neutralization and Coupling: Add the activation mixture to the resin suspension, followed immediately by the addition of DIEA (4.0 eq.).
-
Reaction: Agitate the mixture at room temperature for 15-60 minutes. The neutralization and coupling occur simultaneously.
-
Monitoring and Washing: Proceed with monitoring and washing as described in the standard HBTU protocol.
Visualizations
Caption: Mechanism of asparagine side-chain dehydration and its prevention by the xanthyl protecting group.
Caption: A single coupling cycle in Boc-SPPS for the incorporation of Boc-Asn(Xan)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. peptide.com [peptide.com]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection Strategies for Asparagine in Boc-SPPS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asparagine (Asn) residues can present significant challenges in solid-phase peptide synthesis (SPPS). The primary issue is the potential for dehydration of the side-chain amide to a β-cyanoalanine residue during the activation of the carboxylic acid, particularly when using carbodiimide reagents.[1][2] To mitigate this and other side reactions, the asparagine side-chain amide can be protected. In the context of Boc-based SPPS, this involves using an Nα-Boc-protected asparagine with a suitable side-chain protecting group. This document provides a detailed overview of the deprotection conditions for both the temporary Nα-Boc group and common "permanent" asparagine side-chain protecting groups.
It is important to clarify that the tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the α-amino group (Nα) of asparagine and is removed at each cycle of peptide chain elongation.[3] The side chain of asparagine, a carboxamide, is typically protected with other acid-labile groups like Xanthyl (Xan) or Trityl (Trt).[2] This document will cover the deprotection of both the Nα-Boc group and these side-chain protecting groups.
Side-Chain Protection of Asparagine in Boc-SPPS
The use of a side-chain protecting group on the asparagine amide is a key strategy to prevent dehydration.[1] The Xanthyl (Xan) group is a commonly used protecting group for this purpose in Boc-SPPS.[2]
Advantages of Using Boc-Asn(Xan)-OH:
-
Prevents Dehydration: The Xan group effectively prevents the formation of β-cyanoalanine during coupling reactions.[1]
-
Improves Solubility: It can enhance the solubility of the protected asparagine derivative in common SPPS solvents.[1]
The Xan group is stable to the conditions used for Nα-Boc deprotection (e.g., TFA in DCM) but is cleaved during the final, strong acid-mediated cleavage of the peptide from the resin.[1][2]
Quantitative Data Summary
The following tables summarize the conditions for the deprotection of the Nα-Boc group and the final cleavage and deprotection of the Asn side-chain protecting group.
Table 1: Conditions for Nα-Boc Deprotection
| Reagent/Cocktail | Concentration | Reaction Time | Key Considerations | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 20-30 minutes | Standard and widely used method.[1][4] | Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations.[4] |
| 4M Hydrogen Chloride (HCl) in Dioxane | 4M | 30 minutes | An alternative to TFA.[5][6] | Can also generate tert-butyl cations.[5] |
Table 2: Conditions for Final Cleavage and Side-Chain Deprotection (e.g., Xan group)
| Reagent/Cocktail | Reaction Time | Temperature | Scavengers | Key Considerations |
| Anhydrous Hydrogen Fluoride (HF) | 1-2 hours | 0°C | Anisole, p-cresol, thioanisole | Extremely corrosive and toxic; requires specialized equipment.[1] Effective for removing most benzyl-type and other acid-labile protecting groups.[2] |
| Trifluoromethanesulfonic acid (TFMSA) | 1-2 hours | 0°C | Thioanisole, ethanedithiol, TFA | A strong acid alternative to HF.[2][7] |
Experimental Protocols
Protocol 1: Nα-Boc Deprotection using TFA/DCM
This protocol describes the removal of the temporary Nα-Boc group from the N-terminus of the growing peptide chain on a solid support.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavengers (e.g., 2.5% v/v triethylsilane (TES) and 2.5% v/v water), if sensitive residues are present[4]
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove residual DMF from the previous coupling step.
-
Pre-wash: Perform a brief pre-wash with the deprotection solution (e.g., 50% TFA in DCM) for 2 minutes and drain.[1]
-
Deprotection: Add the deprotection cocktail (25-50% TFA in DCM) to the resin. If sensitive residues like Trp or Met are present, include scavengers in the cocktail.[4] Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Washing: Filter the resin and wash thoroughly with DCM (3 x 1 min) to remove the TFA and cleaved Boc groups.[4]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of 10% DIEA in DMF (2 x 2 min).[1]
-
Final Washing: Wash the resin with DMF (5 x 1 min) to prepare for the next coupling cycle.[4]
Protocol 2: Final Cleavage and Side-Chain Deprotection using HF
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Asn(Xan) side-chain protecting group.
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.[1]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 95% HF, 5% p-cresol or anisole)[1]
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Addition of Scavengers: Add the appropriate scavenger(s) to the reaction vessel. Anisole or p-cresol is commonly used to trap reactive cations generated during cleavage.[1]
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill the anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.[1]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Collection and Washing: Filter to collect the crude peptide. Wash the peptide several times with cold diethyl ether to remove residual scavengers and cleavage byproducts.[1]
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase HPLC.
Visualizations
Caption: General workflow for a single cycle in Boc-SPPS incorporating Boc-Asn(Xan)-OH.
Caption: Orthogonal deprotection strategy for Nα-Boc and Asn(Xan) side-chain groups.
References
Application Notes and Protocols: The Use of Boc-Asparagine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target, typically with low affinity. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.
Amino acids and their derivatives are attractive candidates for inclusion in fragment libraries due to their inherent chirality, diverse side-chain functionalities, and their fundamental role in molecular recognition events in biological systems. This application note explores the utility of N-α-tert-butyloxycarbonyl-L-asparagine (Boc-asparagine) as a representative protected amino acid fragment in FBDD campaigns. The asparagine side chain, with its capacity for hydrogen bonding as both a donor and acceptor, is frequently involved in critical protein-ligand interactions.[1][2] The Boc protecting group offers the advantage of masking the primary amine, which can prevent unwanted interactions and improve physicochemical properties such as solubility.[][4]
This document provides a hypothetical case study of screening Boc-asparagine against L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and is a therapeutic target in certain cancers.[5][6] Detailed protocols for primary screening, hit validation, and characterization are provided, along with illustrative data and visualizations to guide researchers in applying similar methodologies.
Physicochemical Properties of Boc-Asparagine
A summary of the key physicochemical properties of Boc-L-asparagine is presented in Table 1. These properties are important for its suitability as a fragment, influencing its solubility in screening buffers and its potential for forming interactions with the target protein.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₅ | [7] |
| Molecular Weight | 232.23 g/mol | [7][8] |
| Appearance | White powder | [9] |
| Melting Point | 175-180 °C | [10] |
| Solubility | Soluble in DMF | [11] |
| pKa | ~3.79 (Predicted) | [11] |
Experimental Protocols
Primary Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for primary screening in FBDD due to its sensitivity in detecting weak binding events.[12] Protein-observed 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly effective for identifying fragments that bind to a target protein by monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals.[6]
Protocol: ¹H-¹⁵N HSQC-based Fragment Screening
-
Protein Preparation: Express and purify ¹⁵N-labeled L-asparaginase to >95% purity. Prepare a stock solution of 100 µM ¹⁵N-L-asparaginase in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 10% D₂O).
-
Fragment Library Preparation: Prepare a stock solution of Boc-asparagine and other fragments at 100 mM in a deuterated solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments, each at a final concentration of 10 mM.
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the 100 µM ¹⁵N-L-asparaginase solution.
-
Add a fragment cocktail to the protein solution to a final concentration of 1 mM for each fragment.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-bound spectra.
-
Identify significant chemical shift perturbations (CSPs) in the protein's amide signals upon fragment binding.
-
A weighted average CSP for each residue can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
-
Hit Deconvolution: For cocktails that show significant CSPs, screen each individual fragment from that cocktail to identify the specific binder.
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]
Protocol: ITC for Fragment Hit Validation
-
Sample Preparation:
-
Prepare a 50 µM solution of L-asparaginase in the desired buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 1 mM solution of Boc-asparagine in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the Boc-asparagine solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Boc-asparagine solution into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat changes observed after each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction.
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.
Protocol: Co-crystallization and Structure Determination
-
Crystallization:
-
Screen for crystallization conditions of L-asparaginase using vapor diffusion methods (sitting or hanging drop).
-
Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.
-
-
Co-crystallization/Soaking:
-
For co-crystallization, add Boc-asparagine to the protein solution at a 5-10 fold molar excess prior to setting up the crystallization drops.
-
Alternatively, soak existing apo-protein crystals in a cryoprotectant solution containing 1-5 mM Boc-asparagine for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the Boc-asparagine fragment into the observed electron density.
-
-
Analysis: Analyze the protein-fragment interactions, such as hydrogen bonds and van der Waals contacts, to guide further optimization.
Illustrative Results
Quantitative Binding Data
The following table summarizes hypothetical quantitative data for the binding of Boc-asparagine to L-asparaginase, as determined by the protocols described above.
| Fragment | Method | Kd (mM) | Ligand Efficiency (LE) |
| Boc-Asparagine | NMR (CSPs) | 1.2 | 0.35 |
| Boc-Asparagine | ITC | 0.95 | 0.36 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / HAC, where HAC is the heavy atom count.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in this application note.
Discussion and Conclusion
This application note outlines a systematic approach for the use of Boc-asparagine as a fragment in an FBDD campaign against a biologically relevant target, L-asparaginase. While the presented data is illustrative, the detailed protocols for NMR-based screening, ITC validation, and X-ray crystallographic characterization provide a robust framework for researchers.
The asparagine side chain's ability to form multiple hydrogen bonds makes it a valuable pharmacophore for probing protein binding sites.[1][13] The Boc protecting group can enhance the fragment's drug-like properties and allow for selective exploration of side-chain interactions. The structural insights gained from these studies are critical for the subsequent hit-to-lead optimization phase, where the fragment's affinity and selectivity are improved through synthetic chemistry.
References
- 1. Amino Acids - Alanine [biology.arizona.edu]
- 2. Frontiers | Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-D-asparagine | C9H16N2O5 | CID 1623168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. BOC-L-Asparagine | 7536-55-2 [chemicalbook.com]
- 11. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]
- 12. What is the mechanism of Asparagine? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Neutralization in Boc Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over the traditional, multi-step neutralization protocol, including reduced cycle times, lower solvent consumption, and improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences.[1] This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for both manual and automated synthesis, and presents a quantitative comparison with the standard neutralization method.
Introduction
In Boc-based solid-phase peptide synthesis, the repetitive cycle involves the removal of the Nα-Boc protecting group with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as a non-nucleophilic ammonium salt. To enable the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The traditional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.
The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, a common cause of "difficult sequences."[2] This protocol has been shown to significantly increase the efficiency of peptide chain assembly, especially for hydrophobic peptides that are susceptible to aggregation.[2][3]
Principle of In Situ Neutralization
The core principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt of the peptide-resin by a hindered tertiary amine, such as N,N-diisopropylethylamine (DIEA), in the presence of an activated Boc-amino acid. The transiently formed free amine is immediately available to react with the activated amino acid, driving the peptide bond formation. This approach is particularly advantageous for "difficult sequences" where the neutralized peptide chain is prone to aggregation. By minimizing the time the peptide-resin is in the neutral state, in situ neutralization can significantly improve coupling yields.[2]
Data Presentation
The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.
Table 1: Comparison of Standard and In Situ Neutralization Protocols
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Discrete Steps | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | Deprotection -> Brief Wash -> Combined Neutralization & Coupling |
| Typical Base | 10% DIEA or TEA in DCM | Pure DIEA added to coupling mix |
| Cycle Time | Longer (adds 15-25 minutes per cycle) | Shorter (cycle times as low as 15-19 minutes)[1][3] |
| Solvent Usage | Higher due to extra wash steps | Lower due to elimination of separate neutralization/wash steps |
| Efficiency with "Difficult Sequences" | Lower, prone to aggregation | Higher, minimizes aggregation[2][3] |
| Risk of Side Reactions | Higher risk of side reactions during prolonged neutral amine state | Lower risk due to transient nature of the free amine |
Table 2: Estimated Reagent and Solvent Usage per Cycle (0.1 mmol scale)
| Reagent/Solvent | Standard Protocol (per cycle) | In Situ Protocol (per cycle) |
| TFA in DCM | ~10 mL | ~10 mL |
| DCM (washes) | ~30-50 mL | ~5-10 mL |
| Neutralization Solution (e.g., 10% DIEA in DCM) | ~10 mL | 0 mL |
| DMF (washes) | ~15-25 mL | ~15-25 mL |
| DIEA (pure) | 0 mL | ~0.3-0.6 mL |
| Total Solvent Volume (approx.) | ~65-95 mL | ~30-45 mL |
Table 3: Qualitative Synthesis Outcomes for Difficult Sequences
| Difficult Sequence Example | Standard Protocol Outcome | In Situ Neutralization Protocol Outcome |
| Acyl Carrier Protein (ACP) (65-74) | Often results in significant amounts of truncated and deletion sequences. | Significantly improved yield and purity of the desired peptide.[4] |
| HIV-1 Protease Fragments | Prone to aggregation, leading to incomplete synthesis and low yields. | Enables rapid, high-yield assembly of the full-length sequence.[3] |
Experimental Protocols
Materials and Reagents
-
Boc-protected amino acids
-
Solid support resin (e.g., Merrifield, PAM, or MBHA resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling agents (e.g., HBTU, HATU, HOBt, DIC)
-
SPPS reaction vessel (manual or automated synthesizer)
Protocol 1: Manual In Situ Neutralization in Boc-SPPS
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF three times to remove impurities.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% TFA in DCM (approximately 10 mL per gram of resin).
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes for complete deprotection.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the peptide-resin with a single, brief flow wash of DMF for approximately 30 seconds to remove the bulk of the TFA.[3]
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 3.9 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Immediately add DIEA to the reaction vessel (6 equivalents).
-
Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes). Neutralization will occur simultaneously with coupling.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Automated In Situ Neutralization in Boc-SPPS
The following parameters can be adapted for most automated peptide synthesizers capable of performing Boc chemistry. This example uses HBTU as the coupling agent.
-
Deprotection:
-
Reagent: 50% TFA in DCM
-
Delivery Volume: 10 mL
-
Reaction Time: 1 x 1 min, 1 x 20 min
-
-
Washes (Post-Deprotection):
-
Solvent: DMF
-
Volume: 10 mL
-
Repeats: 1
-
-
Coupling (In Situ Neutralization):
-
Amino Acid Delivery: 4 eq. in DMF
-
Activator Delivery: HBTU (3.9 eq.) in DMF
-
Base Delivery: DIEA (6 eq.)
-
Reaction Time: 15-30 min with mixing
-
-
Washes (Post-Coupling):
-
Solvent: DMF
-
Volume: 10 mL
-
Repeats: 3-5
-
Mandatory Visualizations
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Asn(Xan)-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges.[1][2] Key among these are the poor solubility of standard protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration, forming a β-cyanoalanine residue.[2][3][4][5] This irreversible side reaction is particularly prevalent when using carbodiimide-based coupling reagents and results in impurities that are difficult to remove, potentially altering the biological activity of the final peptide.[2][3] To address these issues, Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) was developed as a specialized amino acid derivative for Boc-chemistry SPPS.[2] The bulky xanthyl (Xan) protecting group on the side-chain amide sterically shields it from dehydration and enhances the solubility of the amino acid derivative in common SPPS solvents.[2][3][4]
Advantages of Using Boc-Asn(Xan)-OH
The use of Boc-Asn(Xan)-OH offers several key advantages in peptide synthesis:
-
Prevention of Side-Chain Dehydration: The primary benefit of the xanthyl group is its ability to protect the asparagine side-chain amide from dehydration to a nitrile during the activation step.[1][4][6] This minimizes the formation of β-cyanoalanine, leading to a higher purity of the target peptide.[4]
-
Enhanced Solubility: The xanthyl group significantly improves the solubility of the Boc-protected asparagine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[4] This facilitates more efficient and complete coupling reactions.[4][6]
-
Compatibility with Boc Chemistry: The xanthyl group is labile to trifluoroacetic acid (TFA), the same reagent used for the removal of the Nα-Boc group.[4][6] This means that the Xan group is conveniently removed during the standard deprotection steps of Boc-SPPS, requiring no additional reagents or steps.[3]
Data Presentation
While extensive quantitative comparative data is not always readily available in the literature, the following table summarizes the performance characteristics of Boc-Asn(Xan)-OH in comparison to unprotected Boc-Asn-OH.[4][6]
| Parameter | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Advantage of Xan Protection |
| Solubility in SPPS Solvents | Low to moderate | High | Improved solubility leads to more efficient and complete coupling reactions.[4][6] |
| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[4] | Dehydration is effectively prevented.[4][6] | Minimizes the formation of β-cyanoalanine, leading to higher purity of the target peptide.[4] |
| Coupling Efficiency | Can be variable due to solubility issues. | Generally high and reliable. | Consistent and predictable incorporation of asparagine.[4] |
| Expected Mass Spec Peak for Dehydration Byproduct | Present at M-18 Da | Absent or significantly reduced | Cleaner crude product and simplified purification.[5] |
Experimental Protocols
The following are detailed protocols for the use of Boc-Asn(Xan)-OH in manual Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Asn(Xan)-OH
This protocol outlines a single coupling cycle using HBTU as the coupling reagent.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.[4]
-
If the N-terminus is Boc-protected, proceed to the deprotection step. If the N-terminus is free, proceed to the coupling step.
2. Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.[4]
-
Treat the resin again with 50% TFA in DCM for 30 minutes.[4]
-
Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).[4]
3. Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step once.[4]
-
Wash the resin with DCM (3x) and DMF (3x).[4]
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[4]
-
Add DIEA (6 eq.) to the activation mixture and mix for 1-2 minutes.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.[4]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
5. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[4]
-
If the test is positive (blue beads), extend the coupling time or perform a second coupling.[4]
6. Washing:
-
Once coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x).[4] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling with DIC/HOBt
This protocol provides an alternative, more traditional coupling method.
1. Resin Preparation:
-
Begin with the washed and neutralized resin-bound peptide suspended in DCM (approximately 10 mL/g of resin).[2]
2. Activation:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[2]
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.[2]
3. Reaction:
-
Add the pre-activated solution to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.[2]
4. Monitoring and Washing:
-
Monitor the coupling progress with the ninhydrin test.[2]
-
Upon completion, wash the resin as described in the HBTU protocol.
Protocol 3: Final Cleavage from the Resin
This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.
-
The final cleavage is typically performed using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).[4]
-
Alternatively, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used for 1-3 hours for many acid-labile resins and protecting groups.[7]
Visualizations
Caption: Chemical structure of Boc-Asn(Xan)-OH.
Caption: Prevention of asparagine side-chain dehydration.
Caption: Boc-Asn(Xan)-OH coupling workflow.
References
Application Notes and Protocols for the Incorporation of Boc-Asparagine into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into complex peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents unique challenges that can impact the yield and purity of the final product.[1][2] The primary obstacles are the poor solubility of standard protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the activation step.[1][2] This irreversible side reaction is particularly prevalent when using carbodiimide-based coupling reagents.[1][3] To address these issues, the use of side-chain protected Boc-asparagine derivatives, such as Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) and Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), is highly recommended.[1][4] These protecting groups sterically hinder the side-chain amide, preventing dehydration and improving the solubility of the amino acid derivative in common SPPS solvents.[2][5]
This document provides detailed application notes, comparative data on coupling reagents, and experimental protocols for the successful incorporation of Boc-asparagine into complex peptides.
Challenges in Incorporating Boc-Asparagine
Two primary challenges complicate the incorporation of asparagine in SPPS:
-
Side-Chain Dehydration: During the activation of the carboxylic acid, especially with carbodiimides, the side-chain amide of asparagine can be dehydrated to form a nitrile, resulting in a β-cyanoalanine residue.[2][6] This leads to the termination of the peptide chain and the formation of a significant impurity that is difficult to remove.[1]
-
Poor Solubility: Unprotected or inadequately protected asparagine derivatives often exhibit low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), leading to incomplete coupling reactions and reduced yields.[2]
The use of side-chain protecting groups like Xanthyl (Xan) or Trityl (Trt) effectively mitigates these issues.[4] The bulky nature of these groups shields the amide from dehydration and enhances the solubility of the Boc-protected asparagine.[2][5]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the efficient and clean incorporation of side-chain protected Boc-asparagine. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher activation efficiency and lower risk of side reactions.[1] Below is a summary of commonly used coupling reagents.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Key Considerations |
| HBTU/DIEA | Aminium Salt | 10-60 minutes | Very Good | A reliable and standard choice for coupling.[1][7] |
| HATU/DIPEA | Aminium Salt | 1-2 hours | Excellent | Recommended for rapid and efficient coupling, especially for difficult sequences.[7] |
| DIC/HOBt | Carbodiimide | 1-4 hours | Good | A more traditional and cost-effective method. The use of a side-chain protecting group on asparagine is crucial to prevent dehydration.[1][7] |
| MSNT/MeIm | - | - | Excellent | Recommended for difficult couplings and minimizing racemization.[7] |
Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.[1]
Experimental Protocols
The following protocols are based on a standard Boc-SPPS workflow. It is assumed that the synthesis is performed on a suitable resin (e.g., Merrifield or PAM resin) and that the preceding amino acid has been successfully coupled and its Nα-Boc group has been removed.[8]
Protocol 1: Coupling with HBTU/DIEA
This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.[1]
-
Resin Preparation: Following the standard Boc-SPPS cycle, ensure the resin-bound peptide with a free N-terminal amine is washed and neutralized.[1]
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL/g of resin).[1]
-
Coupling: To the dissolved Boc-asparagine derivative, add a 1.0 M solution of HBTU (2.0 equivalents) and N,N-diisopropylethylamine (DIEA) (4.0 equivalents). Mix briefly.[1]
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.[1]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test remains positive after 60 minutes, a recoupling may be necessary.[1][7]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol.[1]
Protocol 2: Coupling with HATU/DIPEA
This protocol is recommended for particularly difficult couplings.[7]
-
Resin Preparation: Start with the washed and neutralized resin-bound peptide.
-
Activation and Coupling: In a separate vessel, dissolve Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF (5 mL). Add DIPEA (4.0 equivalents) to the activation mixture and agitate for 1 minute.[7]
-
Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative test indicates complete coupling.[7]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).[7]
Protocol 3: Coupling with DIC/HOBt
This protocol is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH is critical here to prevent side reactions.[1]
-
Resin Preparation: Start with the washed and neutralized resin-bound peptide suspended in DCM (approximately 10 mL/g of resin).[1]
-
Activation: In a separate flask, dissolve Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents) and stir the activation mixture at 0°C for 10 minutes.[7]
-
Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.[1]
-
Monitoring: Monitor the coupling progress with the ninhydrin test.[1]
-
Washing: Upon completion, thoroughly wash the resin with DMF and DCM.
Visualizing Key Processes and Workflows
Caption: General workflow for the incorporation of side-chain protected Boc-asparagine in SPPS.
Caption: Desired coupling pathway versus the dehydration side reaction of asparagine and its prevention.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low overall yield and purity of the final peptide. | Use of unprotected Boc-Asn-OH leading to side reactions and poor solubility. | Utilize Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH for all asparagine incorporations to enhance solubility and prevent side-chain reactions.[9] |
| Presence of a significant impurity with a mass of -18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile. This is common when using carbodiimide-based coupling reagents with unprotected asparagine.[9] | 1. Use Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH as the building block. The bulky protecting group shields the side-chain amide from dehydration.[9] 2. If using unprotected Boc-Asn-OH is unavoidable, consider a non-carbodiimide coupling reagent like HATU or HBTU.[9] |
| Aspartimide formation detected in the final peptide. | Although more common in Fmoc chemistry, it can occur in Boc-SPPS, particularly with Asp-Gly, Asp-Ala, or Asp-Ser sequences.[10] | Use a side-chain protecting group on the preceding aspartic acid residue. In Boc chemistry, the use of β-cyclohexyl ester instead of the β-benzyl ester for aspartic acid can significantly lower aspartimide formation.[11] |
By selecting the appropriate side-chain protected asparagine derivative and optimizing coupling conditions, researchers can successfully incorporate asparagine into complex peptides, leading to higher yields and purities of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Large-Scale Synthesis of Peptides Incorporating Asparagine: A Practical Guide Using Boc-Asn(Xan)-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into peptide sequences during large-scale solid-phase peptide synthesis (SPPS) presents significant challenges. These challenges primarily stem from the amide-containing side chain of asparagine, which can lead to undesirable side reactions and solubility issues, thereby compromising the yield and purity of the final peptide. This document provides detailed application notes and protocols for the effective use of Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) to overcome these obstacles in Boc-chemistry SPPS.
Introduction: The Challenges of Incorporating Asparagine
Two primary difficulties arise when incorporating asparagine into a growing peptide chain during SPPS:
-
Side-Chain Dehydration: During the activation of the carboxylic acid of asparagine for coupling, particularly with carbodiimide reagents, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This irreversible modification results in a "capped" peptide chain that is difficult to remove during purification.[1]
-
Poor Solubility: Unprotected or inadequately protected asparagine derivatives often exhibit low solubility in common SPPS organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] This poor solubility can lead to incomplete coupling reactions and lower overall yields.[1]
To address these issues, the use of a side-chain protecting group is essential. The xanthyl (Xan) group, employed in Boc-Asn(Xan)-OH, has proven to be a highly effective solution.[1] The bulky xanthyl group sterically and electronically shields the side-chain amide, preventing dehydration.[1][2] Furthermore, the presence of the xanthyl group significantly enhances the solubility of the Boc-protected asparagine derivative in standard SPPS solvents.[1]
Data Presentation: Comparative Performance
While direct quantitative comparative data is sparse in the literature, the qualitative advantages of using Boc-Asn(Xan)-OH over unprotected Boc-Asn-OH are well-established.[1] The following tables summarize the expected performance differences.
Table 1: Qualitative Comparison of Unprotected vs. Xan-Protected Boc-Asparagine
| Parameter | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Advantage of Xan Protection |
| Solubility in SPPS Solvents | Low to moderate | High | Improved solubility leads to more efficient and complete coupling reactions.[1] |
| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[1] | Dehydration is effectively prevented.[1] | Minimizes the formation of β-cyanoalanine, leading to higher purity of the target peptide.[1] |
| Coupling Efficiency | Can be variable due to solubility issues. | Generally high and reliable. | Consistent and predictable incorporation of asparagine.[1] |
Table 2: Comparative Performance of Common Coupling Reagents for Boc-Asn(Xan)-OH
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity |
| HBTU/DIEA | Aminium Salt | 10-60 minutes | High to Very High | Very Good |
| PyBOP/DIEA | Phosphonium Salt | 10-60 minutes | High to Very High | Very Good |
| DIC/HOBt | Carbodiimide | 1-4 hours | Good to High | Good |
Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.[3] Uronium and phosphonium salt-based reagents are generally favored over carbodiimides for their higher efficiency and lower risk of side reactions.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Boc-Asn(Xan)-OH in manual Boc-SPPS. These protocols can be adapted for automated synthesizers.
Protocol 1: General Boc-SPPS Cycle for a Single Amino Acid Incorporation
This protocol outlines the fundamental steps for adding a single amino acid to the growing peptide chain on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[2]
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (5x).[2]
-
Neutralization:
-
Coupling: Proceed with one of the coupling protocols below (Protocol 2 or 3).
-
Washing: After coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
Protocol 2: Coupling of Boc-Asn(Xan)-OH using HBTU/DIEA
This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.
Materials:
-
Neutralized peptide-resin
-
Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading)
-
HBTU (2.0 equivalents)
-
DIEA (4.0 equivalents)
-
DMF
Procedure:
-
Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH in DMF (approx. 5 mL/g of resin).[3]
-
Coupling: To the dissolved Boc-Asn(Xan)-OH, add a 1.0 M solution of HBTU and DIEA.[3] Mix briefly.
-
Reaction: Immediately add the activated amino acid solution to the resin.[3] Agitate the mixture at room temperature for 10-60 minutes.[3]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive after 60 minutes, a recoupling may be necessary.[3]
Protocol 3: Coupling of Boc-Asn(Xan)-OH using DIC/HOBt
This is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is critical to prevent side reactions with carbodiimide reagents.[3]
Materials:
-
Neutralized peptide-resin
-
Boc-Asn(Xan)-OH (3 equivalents relative to resin loading)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF
-
DCM
Procedure:
-
Resin Suspension: Suspend the washed and neutralized resin-bound peptide in DCM (approx. 10 mL/g of resin).[3]
-
Pre-activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH and HOBt in a minimal amount of DMF.[2] Add DIC to this solution and allow it to pre-activate for 10-15 minutes at room temperature.[3]
-
Reaction: Add the pre-activated solution to the resin suspension.[3] Agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitoring: Monitor the coupling progress with the ninhydrin test.[3]
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
CAUTION: Anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Method A: High HF Cleavage
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin and a mixture of scavengers into the reaction vessel of the HF apparatus.[4]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[5]
-
Distill HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide-resin).[5]
-
Maintain the temperature between 0°C and 5°C and stir the cleavage mixture for 30 to 60 minutes.[5]
-
Remove the HF by vacuum.
-
Wash the resin with a small amount of TFA.[4]
-
Precipitate the peptide by adding the combined filtrates to cold diethyl ether.[4]
-
Filter the crude peptide and wash with cold ether.[4]
Method B: TFMSA Cleavage
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, dimethylsulfide)
-
Cold diethyl ether
Procedure:
-
Suspend the peptide-resin in a mixture of TFA and scavengers in a round-bottom flask.[4]
-
Cool the mixture to 0°C in an ice bath.[4]
-
Slowly add TFMSA dropwise while stirring vigorously.[4]
-
Allow the mixture to stir at room temperature for 90 to 120 minutes.[4]
-
Filter the resin and wash with a small amount of TFA.[4]
-
Precipitate the peptide by adding the combined filtrates to cold diethyl ether.[4]
-
Filter the crude peptide and wash with cold ether.[4]
Visualizations
Caption: Workflow for a single Boc-SPPS cycle incorporating Boc-Asn(Xan)-OH.
Caption: Chemical pathway showing the prevention of asparagine side-chain dehydration.
Caption: Troubleshooting common issues in asparagine incorporation.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Asparagine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Boc-asparagine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Boc-asparagine in SPPS?
A1: The two main side reactions when incorporating asparagine residues in Boc-SPPS are:
-
Side-chain amide dehydration: This is a significant issue, particularly when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1][2][3] The side-chain amide of asparagine can undergo an irreversible dehydration to form a β-cyanoalanine residue, leading to a peptide impurity with a mass difference of -18 Da.[1][4]
-
Aspartimide formation: While less prevalent in Boc-SPPS compared to Fmoc-SPPS due to the acidic deprotection conditions and in situ neutralization protocols which keep the N-terminal amine protonated, it can still occur.[5][6] This side reaction is more likely during the final cleavage step with strong acids like hydrogen fluoride (HF).[5] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[5]
Q2: How can I prevent the dehydration of the asparagine side chain?
A2: The most effective strategy to prevent side-chain dehydration is the use of a side-chain protecting group.[1][2] For Boc-SPPS, Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) is the recommended derivative.[7][8] The bulky xanthyl (Xan) group sterically shields the amide from dehydration during the activation step.[2][3] An additional benefit of the Xan group is the improved solubility of the asparagine derivative in common SPPS solvents.[3][7]
Q3: Is the xanthyl (Xan) protecting group stable throughout the synthesis?
A3: The xanthyl group is acid-labile and is removed during the trifluoroacetic acid (TFA) deprotection steps of subsequent cycles, along with the Nα-Boc group.[7][8] However, its primary role is to protect the asparagine side chain during its own activation and coupling, which is the step with the highest risk of dehydration.[7]
Q4: What are the potential side reactions associated with the cleavage of the Boc and Xan protecting groups?
A4: The acid-catalyzed cleavage of the Boc and Xan groups generates reactive carbocations (e.g., tert-butyl cation). These electrophilic species can cause alkylation of nucleophilic residues within the peptide chain, most commonly tryptophan and methionine.[7]
Q5: How can I minimize side reactions during the deprotection of Boc-Asn(Xan)-OH?
A5: To prevent the alkylation of sensitive amino acid residues by carbocations generated during TFA deprotection, it is crucial to use a scavenger cocktail.[7][9] Common scavengers include triethylsilane (TES), water, and dithiothreitol (DTE) for sequences containing Cys, Met, or Trp.[6][10]
Q6: How can I detect and quantify asparagine side reactions?
A6: The primary methods for detecting and quantifying asparagine-related side reactions are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Dehydration of the asparagine side chain results in a mass loss of 18 Da, which is readily detectable by MS.[1][11] HPLC can be used to separate the desired peptide from byproducts like the β-cyanoalanine-containing peptide or aspartimide-related impurities, allowing for quantification based on peak areas.[1]
Troubleshooting Guides
Issue 1: Presence of a significant impurity with a mass of -18 Da compared to the expected peptide mass.
-
Probable Cause: Dehydration of the asparagine side-chain amide to a nitrile (β-cyanoalanine). This is highly probable if you are using unprotected Boc-Asn-OH with a carbodiimide coupling reagent (DCC or DIC).[1][4]
-
Recommended Solutions:
-
Utilize side-chain protection: The most effective solution is to use Boc-Asn(Xan)-OH for all asparagine incorporations. The xanthyl group protects the side-chain amide from dehydration.[7][8]
-
Change coupling reagent: If using unprotected Boc-Asn-OH is unavoidable, switch to a non-carbodiimide coupling reagent. Uronium or phosphonium-based reagents like HBTU or PyBOP are less likely to cause dehydration.
-
Pre-activation: Pre-activating the amino acid derivative before coupling can also help to avoid the dehydration side reaction.[8]
-
Issue 2: Low overall yield and purity of the final peptide containing asparagine.
-
Probable Cause:
-
Poor solubility of the asparagine derivative: Unprotected Boc-Asn-OH has poor solubility in common SPPS solvents like DMF, which can lead to incomplete coupling.[3]
-
Incomplete coupling due to steric hindrance: While Boc-Asn(Xan)-OH improves solubility, the bulky protecting group can sometimes slow down the coupling reaction.
-
-
Recommended Solutions:
-
Use Boc-Asn(Xan)-OH: The xanthyl group significantly improves the solubility of the asparagine derivative, leading to more efficient coupling.[3][7]
-
Optimize coupling conditions:
-
Double coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.[12]
-
Increase reaction time: Extend the coupling time to allow for complete incorporation of the sterically hindered amino acid.[12]
-
Use a more potent coupling reagent: Reagents like HATU can be more effective for sterically hindered couplings.[12]
-
-
Issue 3: Presence of multiple hard-to-separate peaks in the HPLC chromatogram of the crude peptide.
-
Probable Cause: Aspartimide formation, leading to the generation of α- and β-peptides, as well as racemized products. This is more likely to occur during the final HF cleavage.[5]
-
Recommended Solutions:
-
Optimize cleavage conditions: Minimize the time the peptide is exposed to strong acids during the final cleavage.
-
Employ in situ neutralization protocols: Using in situ neutralization during the coupling steps can reduce the likelihood of base-catalyzed aspartimide formation throughout the synthesis.[5][13]
-
Use a modified aspartic acid derivative: For sequences highly prone to aspartimide formation, consider using a derivative with a more sterically hindered side-chain protecting group, such as cyclohexyl (OcHex), although this is more common for Boc-Asp-OH.[5]
-
Data Presentation
Table 1: Qualitative Comparison of Strategies to Prevent Asparagine Side-Chain Dehydration in Boc-SPPS
| Asparagine Derivative | Coupling Reagent | Risk of Dehydration | Recommendation |
| Boc-Asn-OH | DIC/HOBt | High | Not recommended due to the high risk of dehydration.[1] |
| Boc-Asn-OH | HBTU/DIPEA | Moderate | Lower risk than with carbodiimides, but the side reaction is still possible.[1] |
| Boc-Asn(Xan)-OH | DIC/HOBt | Low | The Xan group effectively prevents dehydration. |
| Boc-Asn(Xan)-OH | HBTU/DIPEA | Very Low | Recommended for efficient coupling with minimal side reactions. |
Note: Specific quantitative data on the extent of side reactions are highly dependent on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Asn(Xan)-OH using HBTU
This protocol is recommended for the routine incorporation of asparagine with a minimal risk of side reactions.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the Nα-Boc deprotection of the preceding amino acid using 50% TFA in DCM. Wash the resin thoroughly and neutralize it with 10% DIEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-3 equivalents) and HBTU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Protocol 2: Boc Deprotection with Scavengers
This protocol is for the removal of the Nα-Boc group while minimizing side reactions from carbocations generated from both Boc and Xan groups.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 50% TFA in DCM. Add a scavenger, such as 2.5% v/v triethylsilane (TES) and 2.5% v/v water. For peptides containing tryptophan or methionine, add 2.5% v/v 1,2-ethanedithiol (EDT).[9]
-
Deprotection Reaction: Add the deprotection cocktail to the peptide-resin. Agitate the mixture at room temperature for 30 minutes.
-
Washing and Neutralization: Drain the deprotection solution and wash the resin thoroughly with DCM. Neutralize the resin with 10% DIEA in DCM or DMF, followed by extensive washing with DMF to prepare for the next coupling cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asparagine Incorporation in Boc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and protocols for preventing common side reactions when using Nα-Boc-protected asparagine (Boc-Asn) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating asparagine (Asn) in Boc-SPPS?
A1: The main challenges are two significant side reactions:
-
Side-chain Dehydration: The side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This is particularly prevalent during the carboxylic acid activation step, especially when using carbodiimide reagents like DCC or DIC.[1][2] This leads to a terminated peptide chain with an incorrect mass.
-
Aspartimide Formation: This intramolecular cyclization involves the backbone amide nitrogen of the residue following Asn attacking the side-chain carbonyl group, forming a five-membered succinimide ring (aspartimide).[3][4] This intermediate can then undergo nucleophilic attack, leading to a mixture of the desired α-peptide and the undesired β-peptide, as well as potential racemization.[1]
Q2: Why is it necessary to use a side-chain protecting group for Boc-Asn?
A2: Using a side-chain protecting group is the most effective strategy to mitigate the side reactions mentioned above.[3] For Boc-SPPS, the most common protecting group is Xanthyl (Xan). The bulky nature of these groups provides steric hindrance that:
-
Prevents the dehydration of the side-chain amide to a nitrile.[1][5]
-
Suppresses the intramolecular cyclization that leads to aspartimide formation.[6]
-
Improves the solubility of the Boc-Asn derivative in common SPPS solvents like DMF, leading to more efficient and complete coupling reactions.[7][8]
Q3: What is the difference between Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH?
A3: Both Xanthyl (Xan) and Trityl (Trt) are effective side-chain protecting groups for asparagine. Their primary difference lies in their conventional application within different SPPS strategies:
-
Boc-Asn(Xan)-OH is predominantly used in Boc-SPPS. The Xan group is labile to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.[5][7] While it is removed in subsequent cycles, its presence during the critical activation and coupling of the asparagine residue itself is sufficient to prevent the primary side reactions.[5][7]
-
Boc-Asn(Trt)-OH is more commonly associated with Fmoc-SPPS, where the Trt group is stable to the basic conditions of Fmoc deprotection but is cleaved during the final TFA cocktail.[9] It is also used in Boc-SPPS and effectively prevents dehydration and improves solubility.[4][6]
Q4: Can aspartimide formation be completely eliminated?
A4: While complete elimination is challenging, aspartimide formation can be significantly minimized to negligible levels. The most effective strategies are the use of appropriate side-chain protecting groups like Xan or Trt for the asparagine residue and careful selection of the coupling conditions.
Troubleshooting Guide
Problem 1: Mass spectrometry analysis of the crude peptide shows a peak with a mass of [M-18].
-
Cause: This mass loss corresponds to the loss of a water molecule, indicating dehydration of the asparagine side-chain amide to a nitrile (β-cyanoalanine). This is a common issue when using unprotected Boc-Asn-OH with carbodiimide-based coupling reagents (e.g., DCC, DIC).
-
Solution:
-
Use a Protected Asparagine Derivative: The most effective solution is to use Boc-Asn with a side-chain protecting group, such as Boc-Asn(Xan)-OH . The bulky Xan group sterically hinders the side-chain amide, preventing dehydration during activation.[7]
-
Change Coupling Reagent: If you must use unprotected Boc-Asn-OH, switch to a non-carbodiimide coupling reagent. Aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) are less prone to causing this side reaction.
-
Problem 2: HPLC analysis shows multiple peaks close to the main product peak, some with the same mass.
-
Cause: This is a classic sign of aspartimide formation. The aspartimide intermediate can be hydrolyzed to form the desired α-peptide as well as the undesired β-peptide (isoaspartyl peptide), which has the same mass but different chromatographic properties. Racemization at the α-carbon can also occur, leading to diastereomeric impurities. This is more prevalent in Asn-Gly or Asn-Ser sequences.
-
Solution:
-
Utilize Side-Chain Protection: Employing Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH will significantly suppress the initial intramolecular cyclization.[6]
-
Optimize Coupling Time: Avoid unnecessarily long coupling times for the amino acid following the asparagine residue, as prolonged exposure to the basic environment of the coupling reaction can promote aspartimide formation.
-
Problem 3: Poor coupling efficiency or incomplete reaction when incorporating asparagine.
-
Cause: Unprotected Boc-Asn-OH has poor solubility in common SPPS solvents like DMF.[7] This can lead to incomplete dissolution and inefficient coupling.
-
Solution:
-
Use a Solubility-Enhanced Derivative: Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH exhibit significantly improved solubility in organic solvents, which facilitates a more efficient and complete coupling reaction.[4][7]
-
Ensure Complete Dissolution: When preparing the amino acid solution for coupling, ensure that the protected asparagine derivative is fully dissolved before adding it to the resin. Gentle warming or sonication may be required, but care should be taken to avoid degradation.
-
Data Presentation
| Parameter | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Boc-Asn(Trt)-OH | Advantage of Protection |
| Primary Application | Boc-SPPS (Not Recommended) | Routinely used in Boc-SPPS[6] | Commonly used in Fmoc-SPPS, also applicable in Boc-SPPS[6] | Provides reliable prevention of side reactions. |
| Side-Chain Dehydration | High risk, especially with carbodiimide activators[1] | Effectively prevented[7] | Effectively prevented[6] | Minimizes nitrile formation, leading to higher purity. |
| Aspartimide Formation | Susceptible, sequence-dependent | Suppressed by steric hindrance[6] | Suppressed by steric hindrance[1] | Reduces formation of α/β-peptides and racemization. |
| Solubility in DMF/NMP | Low[7] | High[7][8] | High[4] | Facilitates more efficient and complete coupling reactions. |
| Deprotection of Side-Chain | N/A | TFA (concurrently with Boc group)[5][7] | TFA (during final cleavage)[9] | Compatible with standard Boc-SPPS workflows. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Asn(Xan)-OH using HBTU
This protocol outlines a standard procedure for incorporating Boc-Asn(Xan)-OH into a peptide sequence on a solid support using HBTU as the coupling reagent.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for another 30 minutes.
-
If starting with a Boc-protected peptide-resin, perform Boc deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralize the resin by treating it with 5% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading), HBTU (2.95 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling time can be extended, or a double coupling can be performed.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (1x).
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. For peptides without sensitive residues like Trp, Met, or Cys, a standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
For peptides containing Tryptophan, a scavenger cocktail such as 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% TIS is recommended to prevent alkylation of the indole ring by the cleaved Xan or Trt cations.[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-Asn Coupling for Hindered Sequences
Welcome to the technical support center for optimizing Boc-L-Asparagine (Boc-Asn) coupling efficiency, with a special focus on sterically hindered sequences. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating asparagine in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with coupling Boc-Asn-OH in peptide synthesis?
A1: The primary challenges with incorporating asparagine residues are twofold. First, the side-chain amide of unprotected Boc-Asn-OH is susceptible to dehydration to form a β-cyanoalanine (nitrile) residue, especially when using carbodiimide-based activators like DCC or DIC. This leads to a terminated and incorrect peptide sequence. Second, asparagine and its protected derivatives can have poor solubility in common SPPS solvents such as DMF, which can lead to inefficient coupling and lower yields.
Q2: How can the dehydration of the Boc-Asn-OH side chain be prevented?
A2: The most effective strategy to prevent side-chain dehydration is to use a protecting group for the amide nitrogen. The xanthyl (Xan) group is a widely used and effective protecting group for this purpose in Boc-SPPS. The use of Boc-Asn(Xan)-OH significantly reduces the formation of the β-cyanoalanine byproduct.
Q3: Are there any side reactions associated with the use of Boc-Asn(Xan)-OH?
A3: Yes. While the Xan group effectively prevents nitrile formation during the coupling step, it is labile to trifluoroacetic acid (TFA), the reagent used for Nα-Boc deprotection. The cleavage of the Xan and Boc groups generates carbocations (e.g., tert-butyl cation) that can alkylate nucleophilic residues like tryptophan and methionine. Therefore, the use of scavengers during the final cleavage from the resin is crucial. Another potential side reaction is aspartimide formation, particularly in sequences containing Asp-Gly motifs.
Q4: Which coupling reagents are recommended for coupling Boc-Asn(Xan)-OH, especially in hindered sequences?
A4: For difficult or sterically hindered couplings, it is advisable to use more potent coupling reagents. While traditional carbodiimides like DIC can be used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), high-efficiency uronium/aminium or phosphonium salt-based reagents are often more effective. Reagents such as HATU, HBTU, and PyBOP have demonstrated higher efficiency in these challenging couplings.
Q5: How can I monitor the completion of the Boc-Asn(Xan)-OH coupling reaction?
A5: The completion of the coupling reaction can be monitored using the Kaiser test (or ninhydrin test). A negative Kaiser test (yellow beads) indicates that all primary amines have reacted and the coupling is complete. If the test is positive (blue beads), it signifies incomplete coupling, and the reaction time should be extended or a second coupling should be performed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser test after coupling) | 1. Incomplete activation of Boc-Asn(Xan)-OH. 2. Steric hindrance from the peptide sequence. 3. Peptide aggregation on the resin. 4. Poor solubility of reagents. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.2. Perform a double coupling: After the first coupling, drain and add a fresh solution of activated amino acid.3. Increase reaction time: Extend the coupling time to 4 hours or overnight.4. Use a better solvating solvent: Consider using NMP instead of or in a mixture with DMF. |
| Presence of a byproduct with a mass loss of 18 Da | Dehydration of the asparagine side chain to a nitrile. | 1. Use side-chain protected Boc-Asn(Xan)-OH: This is the most effective way to prevent this side reaction.2. Avoid carbodiimide reagents (DCC, DIC) without additives if using unprotected Boc-Asn-OH. |
| Presence of byproducts with the same mass as the target peptide | Aspartimide formation followed by hydrolysis. The Asp-Gly sequence is particularly prone to this. | 1. Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., OcHex) if applicable in your overall strategy. 2. Add HOBt to the piperidine solution during Fmoc deprotection if working with Fmoc chemistry. 3. For Boc chemistry, in situ neutralization protocols can suppress aspartimide formation. |
| Modification of Trp or Met residues | Alkylation by carbocations generated during TFA deprotection of Boc and other acid-labile groups. | 1. Use a scavenger cocktail during the final cleavage step. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with sensitive residues, other scavengers like p-cresol or dimethyl sulfide may be added. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may require longer reaction times or double coupling for hindered residues. |
Table 2: Performance of Boc-Asn Derivatives in SPPS
| Derivative | Key Advantage | Primary Challenge | Recommended Use |
| Boc-Asn-OH | Cost-effective | Prone to side-chain dehydration to form nitrile with carbodiimide activators. | For sequences where Asn is not at a sterically hindered position and with non-carbodiimide coupling reagents. |
| Boc-Asn(Xan)-OH | Prevents side-chain dehydration during coupling; improves solubility. | The Xan group is acid-labile and is removed during TFA deprotection, which can lead to carbocation side reactions. | Recommended for all Boc-SPPS, especially for hindered sequences and when using carbodiimide reagents. |
Experimental Protocols
Protocol 1: Coupling of Boc-Asn(Xan)-OH using DIC/HOBt
This protocol is a traditional and cost-effective method.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the Boc-Asn(Xan)-
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Asparagine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during the deprotection of Boc-L-asparagine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the deprotection of Boc-asparagine?
A1: The primary challenges during the deprotection of Boc-asparagine using trifluoroacetic acid (TFA) in Boc-based solid-phase peptide synthesis (SPPS) are incomplete removal of the Boc group and the occurrence of side reactions. Incomplete deprotection can lead to deletion sequences in the final peptide.[1] Side reactions primarily include aspartimide formation and dehydration of the asparagine side chain to a nitrile, both of which result in impurities that can be difficult to separate from the target peptide.[2][3]
Q2: How can I detect incomplete Boc deprotection of asparagine?
A2: Several analytical techniques can be employed to detect incomplete deprotection:
-
Kaiser Test (Ninhydrin Test): A qualitative test performed on a small sample of the peptide-resin. A negative or weak positive result after the deprotection step suggests that the N-terminal amine is still blocked by the Boc group.[1][4]
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide will show the presence of the desired peptide along with deletion sequences, which are peptides missing the asparagine residue and subsequent amino acids.[1]
-
Mass Spectrometry (MS): Mass analysis of the crude product can identify species with a mass corresponding to the peptide with the Boc group still attached (an addition of 100.12 g/mol ) or deletion sequences.[1]
Q3: What are the main side reactions during the TFA-mediated deprotection of Boc-asparagine?
A3: The main side reactions are:
-
Aspartimide Formation: Although more common under the basic conditions of Fmoc SPPS, aspartimide formation can still occur during TFA treatment, especially in susceptible sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[5] This leads to a mixture of α- and β-aspartyl peptides.[3]
-
Dehydration to Nitrile: The asparagine side-chain amide can be dehydrated to a nitrile under acidic conditions, particularly with strong carbodiimide activation methods, but can also be a concern during TFA cleavage.[2]
-
Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues like tryptophan and methionine if proper scavengers are not used.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the incomplete deprotection of Boc-asparagine and associated side reactions.
Issue 1: Incomplete Deprotection of the Boc Group
Symptoms:
-
Negative or weak Kaiser test result after the deprotection step.[4]
-
Presence of deletion sequences detected by HPLC and/or Mass Spectrometry.[1]
-
Observation of starting material (Boc-protected peptide) in the crude product analysis.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the deprotection solution. A common range is 25-50% TFA in dichloromethane (DCM). For difficult sequences, using a higher concentration or neat TFA may be necessary.[4] |
| Inadequate Reaction Time | Extend the deprotection time. While a standard deprotection may take 20-30 minutes, sterically hindered or aggregation-prone sequences may require longer reaction times. Monitor the reaction progress to determine the optimal time.[4][7] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the deprotection solvent before adding TFA. Poor swelling can limit the access of the acid to the peptide chains.[4] Pre-washing the resin with the deprotection solvent for a few minutes can improve swelling.[4] |
| Steric Hindrance | For sequences where asparagine is preceded by a bulky amino acid, longer deprotection times or a stronger acid solution (e.g., 4M HCl in dioxane) may be required.[8] |
| Peptide Aggregation | If peptide aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic agents.[9] |
| Reagent Quality | Use fresh, high-purity TFA, as it is hygroscopic and water contamination can reduce its effectiveness.[4] |
Issue 2: Formation of Aspartimide and Related Side Products
Symptoms:
-
Appearance of extra peaks in the HPLC chromatogram, often close to the main product peak.
-
Mass spectrometry data indicating the presence of isomers (α- and β-aspartyl peptides) with the same mass as the target peptide, or piperidide adducts if piperidine was used in any step.[3]
-
A mass loss of 18 Da (water) can indicate the presence of the cyclic aspartimide intermediate.[10]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Sequence Susceptibility (e.g., Asn-Gly, Asn-Ser) | For highly susceptible sequences, consider using a side-chain protecting group on the asparagine, such as the trityl (Trt) group (Fmoc-Asn(Trt)-OH), which can reduce the likelihood of this side reaction.[11] |
| Prolonged Exposure to Acid | Minimize the deprotection time to what is necessary for complete Boc removal.[5] |
| Elevated Temperature | Perform the deprotection at room temperature or below, as higher temperatures can accelerate aspartimide formation.[12] |
Issue 3: Dehydration of Asparagine Side Chain to Nitrile
Symptoms:
-
A significant peak in the HPLC with a mass 18 Da lower than the target peptide.[2]
-
This impurity may be difficult to separate from the desired peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Strong Activating Agents | While more common during coupling with carbodiimides, the acidic conditions of TFA cleavage can contribute to this side reaction.[2] |
| Use of Side-Chain Protection | The most effective way to prevent dehydration is to use a side-chain protecting group on the asparagine, such as the trityl (Trt) group. The bulky Trt group sterically hinders the side-chain amide from undergoing dehydration.[11] |
Experimental Protocols
Standard Boc Deprotection Protocol
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[13]
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[4]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[4]
-
Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[13]
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[4]
Kaiser (Ninhydrin) Test Protocol
-
Sample Preparation: Place a small sample of the peptide-resin (a few beads) in a small test tube.[4]
-
Reagent Addition: Add 2-3 drops of each of the following reagents to the test tube:
-
Heating: Heat the test tube at 100°C for 5 minutes.[4]
-
Observation:
-
Positive Result (Blue/Purple Color): Indicates the presence of free primary amines (successful deprotection).
-
Negative Result (Yellow/No Color): Indicates the absence of free primary amines (incomplete deprotection).[4]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Boc-asparagine deprotection.
Caption: Reaction pathways in Boc-asparagine deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Side-Chain Protection Strategies to Avoid Nitrile Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of unwanted nitrile formation from primary amide side chains, particularly those of asparagine (Asn) and glutamine (Gln) during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is nitrile formation and why is it a problem in my synthesis?
Nitrile formation is a dehydration side reaction where the primary amide functional group (-CONH₂) loses a molecule of water to form a nitrile or cyano group (-C≡N). This is a common issue with amino acid residues like asparagine and glutamine, especially during the carboxylic acid activation step (e.g., with carbodiimides) in peptide synthesis.[1][2] This side reaction is problematic because it leads to an undesired modification of your target molecule, resulting in a product with a lower molecular weight, altered structure, and potential loss of biological activity. This complicates purification and reduces the overall yield of the desired product.[2]
Q2: Under what conditions does nitrile formation typically occur?
Nitrile formation from primary amides is promoted by dehydrating agents. In the context of peptide synthesis, this dehydration can be inadvertently caused by the reagents used to activate the carboxylic acid for amide bond formation.[1] Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are classic reagents for this transformation, but the conditions used in peptide coupling can also facilitate this unwanted reaction, especially with repeated exposure of Asn or Gln residues to coupling reagents during the synthesis of long peptides.[1]
Q3: How can I prevent nitrile formation from asparagine and glutamine side chains?
The most effective strategy is to protect the side-chain amide nitrogen.[1] By introducing a temporary protecting group onto the amide, you prevent its dehydration during the critical activation and coupling steps. This strategy is widely adopted in both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).
Q4: Which protecting group should I choose for my asparagine or glutamine side chain?
The choice of protecting group depends on your overall synthetic strategy (e.g., Fmoc or Boc chemistry) and the specific sequence of your peptide. The most common and well-vetted protecting groups are:
-
Trityl (Trt): This is the most widely used protecting group for Asn and Gln in Fmoc-based SPPS.[1][2] It offers excellent protection against dehydration and has the added benefit of improving the solubility of the Fmoc-Asn/Gln-OH building blocks, which are otherwise poorly soluble.[1][2]
-
Xanthyl (Xan): This group is commonly employed in Boc-based SPPS.[1] It is highly acid-labile and is efficiently removed during the final cleavage step.[3]
-
2,4,6-Trimethoxybenzyl (Tmob): Tmob is another acid-labile group that can be used in Fmoc-SPPS. It is reported to be cleaved very rapidly (half-life < 1 minute) in 95% trifluoroacetic acid (TFA).[4][5]
Troubleshooting Guide
Issue: Mass spectrometry of my purified peptide shows a peak that is 18 Da lower than the expected mass.
This mass difference corresponds to the loss of water, which strongly suggests that the side-chain amide of an asparagine or glutamine residue has been dehydrated to a nitrile.
-
Root Cause: The side-chain amide was not protected, and the activation conditions used during coupling were harsh enough to cause dehydration. This is more likely to occur in longer syntheses where the Asn or Gln residue is exposed to coupling reagents multiple times.[1]
-
Solution:
-
Confirm the location: If your sequence contains multiple Asn or Gln residues, use tandem MS (MS/MS) to pinpoint which residue has been modified.
-
Re-synthesize with protection: The most robust solution is to re-synthesize the peptide using an Asn or Gln derivative with a protected side chain, such as Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH.
-
Optimize coupling: If re-synthesis with protected residues is not possible, consider using a milder activation method or reducing the coupling time and temperature, although this may lead to incomplete coupling.
-
Issue: I used Fmoc-Asn(Trt)-OH, but I am still seeing low yield or impurities.
-
Root Cause 1: Incomplete coupling. The trityl group is bulky and can sterically hinder the coupling reaction, sometimes leading to incomplete acylation.[2]
-
Solution 1: Extend the coupling time for the Asn(Trt) residue or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.
-
Root Cause 2: Incomplete removal of the Trt group. The Trt group on an N-terminal asparagine residue can be difficult to remove completely under standard TFA cleavage conditions.[2][6]
-
Solution 2:
-
Extend the cleavage time with the TFA cocktail to 3-4 hours.
-
If the problem persists, consider using a more labile protecting group for the N-terminal Asn, such as the methyl-trityl (Mtt) group, for future syntheses.[6]
-
Data Presentation: Comparison of Side-Chain Protecting Groups
The following table provides a qualitative comparison of the most common protecting groups for Asn and Gln side chains.
| Protecting Group | Primary Synthetic Strategy | Key Advantages | Disadvantages & Considerations |
| Trityl (Trt) | Fmoc-SPPS | Most widely used; Effectively prevents dehydration; Significantly improves solubility of the protected amino acid.[1][2] | Steric bulk can slow coupling reactions;[2] Cleavage can be slow, especially for N-terminal Asn(Trt).[6] |
| Xanthyl (Xan) | Boc-SPPS | Effectively prevents dehydration and aspartimide formation; High acid lability for easy removal.[1][3] | Primarily used in Boc chemistry. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Fmoc-SPPS | Very high acid lability (cleavage t½ < 1 min in 95% TFA); Good solubility.[4][5] | Less commonly used than Trt, so commercial availability might be more limited. |
| 4,4'-Dimethoxybenzhydryl (Mbh) | Fmoc/Boc-SPPS | Acid labile.[7] | Considered an older protecting group; can give poor yields and requires harsher cleavage conditions compared to Tmob.[4][5] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS
This protocol describes the standard procedure for coupling a side-chain protected Fmoc-asparagine derivative to a resin-bound peptide with a free N-terminal amine.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and an activator like HBTU/HCTU (3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Optional Capping: To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash thoroughly with DMF and dichloromethane (DCM).
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.
Protocol 2: Cleavage and Deprotection using a Standard TFA Cocktail
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Trt) or Gln(Trt) residues that do not have other highly sensitive amino acids like Cysteine or Tryptophan.
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: Freshly prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v).[2][3] Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. For peptides with a known difficult-to-cleave N-terminal Asn(Trt), extend this time to 4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the acidic filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL) to precipitate the peptide.
-
Peptide Isolation: Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove scavengers and residual TFA.
-
Drying: After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Visualizations
Caption: Workflow to prevent nitrile formation.
Caption: Decision tree for selecting a protecting group.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Asparagine Racemization During Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in peptide synthesis: the minimization of racemization at asparagine (Asn) residues during coupling reactions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to help ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of asparagine racemization during peptide coupling?
A1: The primary mechanism of asparagine racemization is through the formation of a succinimide intermediate. Under coupling conditions, the side-chain amide of asparagine can attack the activated C-terminal carboxyl group, forming a five-membered succinimide ring. The α-proton of this planar intermediate is acidic and can be abstracted by base, leading to a loss of stereochemistry. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-asparagine residues.[1] This process is often accompanied by the formation of β-aspartyl peptide impurities.
Q2: Which factors influence the extent of asparagine racemization?
A2: Several factors can significantly influence the degree of asparagine racemization:
-
Coupling Reagents: The choice of coupling reagent and its activation mechanism plays a crucial role.
-
Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt) or its analogs can suppress racemization.
-
Base: The type and concentration of the base used for activation and neutralization can impact the rate of α-proton abstraction.
-
Temperature: Elevated temperatures, while often used to increase coupling efficiency, can also accelerate racemization.[2]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates.
-
Steric Hindrance: The amino acid residues adjacent to asparagine can affect the rate of succinimide formation.
Q3: Are there specific peptide sequences that are more prone to asparagine racemization?
A3: Yes, sequences where asparagine is followed by a small, unhindered amino acid like glycine (Asn-Gly) are particularly susceptible to racemization and aspartimide formation.[3] The lack of steric bulk around the glycine residue facilitates the formation of the succinimide intermediate.
Troubleshooting Guides
Issue 1: High levels of D-asparagine detected in the final peptide.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or COMU.[4][5] For carbodiimide-based couplings (e.g., DIC), always use an additive like HOBt or OxymaPure.[6] |
| Excessive Base | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIEA). Ensure you are using the minimum necessary amount of base. |
| Elevated Temperature | If using elevated temperatures (e.g., microwave synthesis), try reducing the temperature. For microwave-assisted coupling of sensitive residues, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[2] |
| Prolonged Activation Time | Minimize the pre-activation time of the Fmoc-Asn(Trt)-OH before adding it to the resin. |
Issue 2: Presence of a significant peak corresponding to a β-aspartyl isomer in the HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Aspartimide Formation | This is a direct consequence of succinimide formation. To mitigate this, add HOBt (0.1 M) to the piperidine solution used for Fmoc deprotection.[2][7] Alternatively, consider using piperazine in place of piperidine for the deprotection step.[2] |
| Acid-catalyzed Rearrangement | During final cleavage from the resin, prolonged exposure to strong acid can promote the opening of any residual succinimide to form both α- and β-aspartyl peptides. Minimize cleavage time and use appropriate scavengers. |
Quantitative Data on Racemization
The selection of coupling reagents and additives has a quantifiable impact on the extent of racemization. The following tables summarize reported data to facilitate comparison.
Table 1: Comparison of Racemization with Different Coupling Additives
| Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8%[8] |
| HOAt | DIC | 5.9%[8] |
| HOBt + CuCl₂ | Carbodiimide | No racemization detected[9] |
Table 2: Qualitative Comparison of Coupling Reagents for Racemization
| Coupling Reagent | Racemization Potential | Notes |
| DCC/DIC (alone) | High | Not recommended without additives. Can also cause dehydration of the Asn side chain.[4] |
| BOP | Minimal | Effective, but produces a carcinogenic byproduct (HMPA).[4][10] |
| PyBOP | Low | Safer alternative to BOP.[10] |
| HBTU/TBTU | Low | Very efficient, racemization can be reduced to insignificant levels with the addition of HOBt.[4] |
| HATU | Very Low | Reacts faster than HBTU with less epimerization.[4][11] |
| COMU | Very Low | High coupling efficiency, comparable or superior to HATU in suppressing racemization.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH using HATU to Minimize Racemization
Objective: To couple Fmoc-Asn(Trt)-OH during solid-phase peptide synthesis (SPPS) with minimal racemization.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
HATU (2.9 equivalents)[12]
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)[12]
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Addition of HOBt to the Deprotection Solution to Suppress Aspartimide Formation
Objective: To minimize the formation of the succinimide intermediate during the Fmoc deprotection step.
Materials:
-
Fmoc-protected peptide-resin containing an Asn residue
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Add the prepared deprotection solution to the peptide-resin.
-
Reaction: Agitate the mixture for 10-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and HOBt.
Visualizations
Caption: Mechanism of asparagine racemization via a succinimide intermediate.
Caption: Troubleshooting workflow for high asparagine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Peptides with Boc-Asparagine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing Boc-protected asparagine (Boc-Asn).
Troubleshooting Guides
Peptides incorporating Boc-asparagine are susceptible to specific side reactions and solubility issues that can complicate purification. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-PUR-01 | Multiple, poorly resolved peaks on HPLC | Aspartimide formation: Peptides with Asn-Gly, Asn-Ser, or Asn-Ala sequences are particularly prone to forming a succinimide intermediate, which can hydrolyze to a mixture of the desired peptide and hard-to-separate L-isoaspartyl and D-aspartyl isomers.[1] | - Optimize HPLC Conditions: Use a low pH mobile phase (e.g., 0.1% TFA, pH 2-3) to minimize on-column degradation.[1] Employ a shallow gradient to improve resolution. Consider a different stationary phase (e.g., C8 instead of C18) or elevated column temperature (40-60°C).[2][3] |
| ASN-PUR-02 | Presence of a peak with mass -17 Da from the target peptide | Dehydration of Asparagine: The side-chain amide of asparagine can dehydrate to form a β-cyanoalanine residue, especially during activation with carbodiimide reagents.[4][5][6] This is an irreversible modification. | - Use Side-Chain Protection: During synthesis, use a side-chain protecting group for asparagine, such as Xanthyl (Xan) or Trityl (Trt), to prevent dehydration.[4][7][8] - Optimize Coupling Reagents: Favor uronium (e.g., HBTU) or phosphonium (e.g., PyBOP) salt-based coupling reagents over carbodiimides.[5][6] |
| ASN-PUR-03 | Broad or tailing peak shape in HPLC | On-column degradation: Acidic or basic mobile phase conditions can promote aspartimide formation during the HPLC run.[1] Secondary interactions: Residual silanol groups on the silica-based C18 column can interact with the peptide.[1] | - Optimize Mobile Phase pH: Maintain a low pH (2-3) with trifluoroacetic acid (TFA) or formic acid to suppress silanol ionization.[1] - Use a suitable ion-pairing agent: TFA is standard, but others like hexafluorobutyric acid (HFBA) can sometimes improve peak shape.[9] |
| ASN-PUR-04 | Low peptide solubility and poor recovery | Peptide Aggregation: Peptides rich in hydrophobic amino acids are prone to aggregation. Asparagine itself can contribute to low aqueous solubility.[10][11] Precipitation on-column: The peptide may precipitate on the HPLC column.[2] | - Solubility Enhancement: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase.[2] - Modify Mobile Phase: For highly hydrophobic peptides, consider using a C4 or C8 column.[12] - Sequence Modification: If possible during design, incorporate charged residues every five amino acids to improve solubility.[13] |
| ASN-PUR-05 | Unexpected adducts on sensitive residues (Trp, Met, Cys, Tyr) | Alkylation by tert-butyl cations: During the final cleavage and deprotection of the Boc group, the generated tert-butyl cations can alkylate sensitive amino acid side chains.[14] | - Use Scavengers: Incorporate scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) in the cleavage cocktail to trap reactive cations.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid or asparagine residue, forming a five-membered succinimide ring.[16][17] This intermediate is unstable and can hydrolyze to form not only the desired peptide but also undesired α- and β-peptides, as well as racemized products.[16][18] These byproducts are often difficult to separate from the target peptide by HPLC due to their similar structures.[19]
Q2: How can I detect aspartimide formation?
A2: Aspartimide formation can be detected by analyzing the crude peptide product using analytical techniques such as HPLC and mass spectrometry. A common indicator in mass spectrometry is the presence of a peak with a mass corresponding to a loss of 18 Da (the mass of water) from the target peptide, representing the succinimide intermediate.[16] HPLC analysis will often show multiple, closely eluting peaks around the main product peak.[1]
Q3: Does the choice of side-chain protecting group for asparagine matter for purification?
A3: Yes, the choice of a side-chain protecting group is critical. Using a protecting group like Xanthyl (Xan) or Trityl (Trt) on the asparagine side-chain amide is a key strategy to prevent dehydration to β-cyanoalanine during synthesis.[4][8] These bulky groups sterically hinder the side-chain amide, preventing this irreversible side reaction and leading to a cleaner crude product that is easier to purify.[5] The Xan group is also known to suppress aspartimide formation.[8]
Q4: My peptide containing Boc-Asn is very hydrophobic and difficult to dissolve. What can I do for purification?
A4: For hydrophobic peptides, solubility can be a major hurdle. It is recommended to first attempt to dissolve a small amount of the peptide in various solvents.[20] Often, dissolving the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the aqueous mobile phase for HPLC injection can be effective.[2][21] Additionally, performing the HPLC purification at an elevated temperature (e.g., 40-60°C) can increase the solubility of hydrophobic peptides and improve peak shape.[21]
Q5: Can the position of the asparagine residue in the peptide sequence affect purification?
A5: Absolutely. Asparagine residues followed by small amino acids like glycine (Asn-Gly) are particularly susceptible to aspartimide formation due to the lack of steric hindrance.[16] Also, an asparagine residue at the C-terminus (asparagine amide) is prone to intramolecular cyclization, forming a succinimide intermediate that leads to diastereomeric impurities.[1] When Asn(Trt) is at the N-terminus, removal of the Trt group can be slow, potentially leading to incomplete deprotection and complicating purification.[7][22]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Peptides with Boc-Asparagine
This protocol outlines a general starting point for the purification of peptides containing Boc-asparagine. Optimization will likely be required based on the specific peptide sequence.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF).
-
Dilute the dissolved peptide with Mobile Phase A (see below) to a concentration suitable for injection (typically 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient is 5-95% Mobile Phase B over 30-60 minutes. For peptides with closely eluting impurities, a shallower gradient (e.g., 0.5-1% change in Mobile Phase B per minute) around the elution point of the target peptide is recommended.[2]
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: Ambient, but consider increasing to 40-60°C for hydrophobic peptides.[21]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Logical Workflow for Troubleshooting Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nestgrp.com [nestgrp.com]
- 10. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. waters.com [waters.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Boc-Asparagine Side Reactions and the Role of Scavengers
Welcome to the technical support center for troubleshooting side reactions involving Boc-asparagine (Boc-Asn) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with Boc-asparagine during solid-phase peptide synthesis (SPPS)?
A1: The two main side reactions concerning asparagine in Boc-SPPS are:
-
Side-chain Amide Dehydration: During the coupling step, especially when using carbodiimide-based activators like DCC or DIC, the side-chain amide of an unprotected Boc-Asn-OH can dehydrate to form a nitrile (β-cyanoalanine).[1][2] This modification is irreversible and results in the termination of the peptide chain.[1][2]
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain carbonyl, forming a cyclic imide. While this is a more significant issue in Fmoc-SPPS due to the use of basic conditions for deprotection, it can also be catalyzed by acid during the final cleavage step in Boc-SPPS, particularly with strong acids like HF.[3] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[3][4][5]
Q2: How can side-chain dehydration of Boc-Asn be prevented?
A2: The most effective method to prevent nitrile formation is to use a protecting group on the side-chain amide of asparagine.[1][2] The most commonly used derivative is Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH). The bulky xanthyl (Xan) group sterically protects the side-chain amide from dehydration during activation and coupling.[1]
Q3: What is the role of scavengers in Boc-SPPS, and do they prevent asparagine-specific side reactions?
A3: Scavengers are crucial reagents added during the acidic deprotection of the Boc group and the final cleavage of the peptide from the resin.[6][7][8] Their primary role is to "trap" reactive electrophiles, most notably the tert-butyl cation, which is generated upon cleavage of the Boc group.[7][8][9] These carbocations can otherwise cause unwanted alkylation of nucleophilic amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[7][8][10]
The role of scavengers concerning asparagine-specific side reactions is indirect:
-
Dehydration: Scavengers do not prevent the dehydration of the asparagine side chain during coupling. This is best addressed by using a side-chain protecting group like Xan.[1]
-
Aspartimide Formation: While the primary method to reduce aspartimide formation in Boc-SPPS is the use of sterically hindered side-chain protecting groups (e.g., Asp(OcHex)) and carefully controlled cleavage conditions, scavengers contribute by ensuring a "cleaner" acidic environment during cleavage, which can help minimize various acid-catalyzed side reactions.[3][11]
Q4: Which scavengers are commonly used in Boc deprotection and cleavage cocktails?
A4: The choice of scavenger depends on the amino acids present in the peptide sequence. A cocktail of scavengers is often used to address multiple potential side reactions.[7][10] Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective at reducing carbocations.[7][8]
-
Water: Helps to hydrolyze the tert-butyl cation.
-
Anisole: Used to prevent alkylation of tryptophan.[6]
-
Thioanisole or Dimethyl Sulfide (DMS): Often used for peptides containing methionine to prevent its alkylation.[6]
-
1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[8]
Troubleshooting Guides
Issue 1: Mass spectrometry of the crude peptide shows a mass loss of 18 Da from the expected product.
-
Possible Cause: This mass loss is characteristic of dehydration of an asparagine residue to a nitrile (β-cyanoalanine).[11] This likely occurred during the coupling of an unprotected Boc-Asn-OH, especially if carbodiimide activators were used.
-
Solution:
-
Confirm the location: Use MS/MS sequencing to confirm that the modification is on an asparagine residue.
-
Modify the synthesis protocol: For future syntheses, replace unprotected Boc-Asn-OH with Boc-Asn(Xan)-OH to protect the side-chain amide during coupling.[1][2]
-
Change coupling reagents: If you must use unprotected Boc-Asn-OH, consider using non-carbodiimide activation methods, although side-chain protection is the most robust solution.
-
Issue 2: HPLC analysis of the crude peptide shows a cluster of peaks around the main product, some with the same mass.
-
Possible Cause: This can be indicative of aspartimide formation, which leads to the desired α-peptide, the rearranged β-peptide, and their D-isomers. These species are often difficult to separate by HPLC.[12] This is more likely if your sequence contains Asp-Gly, Asp-Ala, or Asp-Ser motifs, which are particularly prone to this side reaction.[3]
-
Solution:
-
Optimize cleavage conditions: When cleaving peptides containing aspartic acid, especially with HF, perform the cleavage at a lower temperature (e.g., 0-5 °C) to minimize aspartimide formation.
-
Use sterically hindered protecting groups: In future syntheses, consider using a bulkier side-chain protecting group on the preceding aspartic acid residue, such as cyclohexyl (OcHex), to sterically hinder the cyclization.[11]
-
Employ in situ neutralization protocols: For Boc-SPPS, in situ neutralization coupling protocols can help minimize side reactions.[3][13]
-
Issue 3: Mass spectrometry shows an unexpected addition of +56 Da to the peptide mass.
-
Possible Cause: This mass addition corresponds to the alkylation of a sensitive amino acid residue by a tert-butyl cation.[8][11] This occurs when the scavenger cocktail is absent or inefficient during the acidic deprotection steps. The most common targets are tryptophan and methionine.[7][10]
-
Solution:
-
Identify the modified residue: Use MS/MS to pinpoint the location of the +56 Da modification.[11]
-
Incorporate an effective scavenger cocktail: Always use a scavenger or a scavenger cocktail during Boc deprotection and final cleavage. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7] For peptides containing tryptophan, the inclusion of EDT is beneficial.[8]
-
Data Presentation
Table 1: Comparison of Unprotected Boc-Asn-OH vs. Boc-Asn(Xan)-OH
| Feature | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Advantage of Boc-Asn(Xan)-OH |
| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[2] | Dehydration is effectively prevented. | Minimizes the formation of β-cyanoalanine, leading to higher purity.[2] |
| Solubility in SPPS Solvents | Often exhibits low solubility, which can lead to incomplete coupling.[2] | Enhanced solubility in common SPPS solvents like DMF and NMP. | Leads to more efficient and reliable coupling steps.[1] |
| Coupling Efficiency | Can be variable due to solubility issues.[2] | Generally high and reliable. | Consistent and predictable incorporation of asparagine.[2] |
Table 2: Common Scavengers and Their Primary Targets in Boc-SPPS
| Scavenger | Target Side Reaction / Residue | Reference |
| Triisopropylsilane (TIS) / Triethylsilane (TES) | General carbocation scavenger (prevents tert-butylation). | [7][8] |
| Anisole | Prevents alkylation of Tryptophan (Trp). | [6] |
| Thioanisole / Dimethyl Sulfide (DMS) | Prevents alkylation of Methionine (Met). | [6] |
| 1,2-Ethanedithiol (EDT) | Prevents acid-catalyzed oxidation of Tryptophan (Trp). | [8] |
| Water | Hydrolyzes tert-butyl cation. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with Scavengers
This protocol is a general procedure for the removal of the Nα-Boc group while minimizing side reactions from carbocations.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Perform a short pre-wash with the deprotection solution (e.g., 50% TFA in DCM with 2.5% TIS) for about 5 minutes.[6]
-
Deprotection: Add the deprotection cocktail to the peptide-resin at room temperature. Allow the mixture to react for 20 to 30 minutes.[6] Progress can be monitored using a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
-
Washing: Following deprotection, filter the resin and wash it thoroughly with DCM, followed by a neutralization step (e.g., with a solution of 5% DIEA in DCM), and subsequent washes with DCM and the synthesis solvent (e.g., DMF) to prepare for the next coupling cycle.[1]
Protocol 2: Coupling of Boc-Asn(Xan)-OH
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Resin Preparation: Ensure the peptide-resin is swollen and the N-terminal amine is deprotected and neutralized as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[2] Add DIEA (6 eq.) to this solution to begin activation.
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours, or until a Kaiser test indicates the absence of free amines.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
strategies to improve yield in Boc-based peptide synthesis
Welcome to the technical support center for Boc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and systematic guides to diagnose and resolve common problems encountered during Boc-SPPS.
Issue 1: Low Overall Peptide Yield
Q1: My final peptide yield after cleavage is significantly lower than expected. What are the first steps to diagnose the problem?
The initial step is to determine whether the low yield is a result of inefficient synthesis on the resin or a problem during the final cleavage and work-up.
Diagnostic Workflow:
-
Test Cleavage: Before cleaving the entire batch of resin, perform a test cleavage on a small amount (10-20 mg).[1] Analyze the resulting crude product by Mass Spectrometry (MS). The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.[1]
-
Quantitative Analysis: If the target mass is present, quantify the peptide loading on the resin. This can be done by cleaving the peptide from a precisely weighed amount of dried resin and then using UV-Vis spectrophotometry or Amino Acid Analysis (AAA) to determine the peptide concentration.[1]
This initial analysis will help you pinpoint whether the issue lies with the chain assembly (coupling and deprotection steps) or the final cleavage.
Issue 2: Incomplete Coupling Reactions
Q2: How can I detect incomplete coupling, and what causes it?
Incomplete coupling is a frequent cause of low yield and results in deletion sequences (peptides missing one or more amino acids).
Causes:
-
Steric Hindrance: Bulky amino acids, especially β-branched ones like Valine and Isoleucine, can be difficult to couple due to steric hindrance, which slows down the reaction.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can make the N-terminus of the growing peptide inaccessible to the incoming activated amino acid.[2][3] Hydrophobic sequences are particularly prone to aggregation.[4]
-
Difficult Sequences: Certain peptide sequences are inherently prone to aggregation and can cause significant synthesis challenges.[4][5]
Detection Methods:
-
Colorimetric Tests: The most common method for real-time monitoring is the use of qualitative colorimetric tests on a few resin beads.[2]
-
Kaiser Test (Ninhydrin Test): This is the most widely used test to detect free primary amines. A positive result (intense blue or purple color) indicates that the coupling was incomplete.[1][2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative test for detecting unreacted primary amines.[2]
-
-
HPLC and Mass Spectrometry (MS): For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed. The presence of deletion sequences in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2][6]
Q3: What should I do if I detect an incomplete coupling reaction?
If a monitoring test indicates an incomplete reaction, several strategies can be employed.
Immediate Steps:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[2][7]
Optimization Strategies for Difficult Couplings:
-
Increase Reagent Excess: Use a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents).[2]
-
Extend Reaction Time: Doubling the standard reaction time can help drive the reaction to completion.[2][7]
-
Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for sterically hindered residues.[2][7]
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium salt-based reagents are generally more effective for difficult couplings than standard carbodiimide methods.[2][7]
Issue 3: Incomplete Boc Deprotection
Q4: What are the signs of incomplete Boc deprotection, and how can I resolve this issue?
Incomplete removal of the Nα-Boc protecting group leads to chain termination, resulting in truncated sequences and significantly reducing the yield of the full-length peptide.
Common Causes:
-
Insufficient Acid Strength or Time: The concentration of trifluoroacetic acid (TFA) may be too low or the deprotection time too short, especially for sterically hindered residues or aggregated sequences.[8][9] While a standard 20-30 minute treatment is often sufficient, challenging sequences may require longer exposure.[8]
-
Poor Resin Swelling: If the resin is not properly swollen, the TFA solution cannot efficiently access all the peptide chains.[8][10]
-
Peptide Aggregation: Similar to coupling, aggregation can prevent the deprotection reagent from reaching the N-terminal Boc group.[8]
-
Problematic Residues: Certain amino acid derivatives, like Boc-His(pi-Bom), are known to be more resistant to deprotection under standard conditions.[9][10]
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the TFA treatment step.[7]
-
Repeat Deprotection: After the initial deprotection, wash the resin and perform a second TFA treatment.[7]
-
Ensure Proper Agitation: Efficient mixing is crucial to ensure all resin beads are exposed to the deprotection solution.[7]
-
Modify Deprotection Reagent: For particularly difficult sequences, using neat TFA may be necessary, although this is less common.[11]
Issue 4: Common Side Reactions
Q5: What are the most common side reactions in Boc-SPPS that can lower my yield?
Several side reactions can occur during the synthesis cycles or during the final cleavage, leading to impurities and a lower yield of the desired product.
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with sequences containing Proline or Glycine as the second amino acid.[6] The N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[6]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction, where the side-chain carboxyl group attacks the peptide backbone to form a cyclic imide.[6][11]
-
Mitigation: Using a more sterically hindered protecting group for the Aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this reaction.[6]
-
-
Alkylation of Sensitive Residues: During the repetitive TFA deprotection steps and especially during the final strong acid cleavage, reactive carbocations (primarily the tert-butyl cation from the Boc group) are generated.[12][13] These can alkylate nucleophilic side chains of residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][13]
Q6: What are scavengers and which ones should I use?
Scavengers are nucleophilic reagents added to the final cleavage cocktail (e.g., HF or TFMSA) to trap reactive carbocations generated from protecting groups, thereby preventing modification of the peptide.[6][13] The choice of scavenger depends on the amino acids present in your peptide sequence.[13]
Data & Protocols
Comparative Efficiency of Coupling Reagents
The choice of coupling reagent is critical, especially for sterically hindered amino acids or aggregating sequences. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Requires a non-nucleophilic base like DIPEA.[14] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[14] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[14] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[14] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. HOBt is crucial to suppress racemization.[14] |
Common Scavenger Cocktails for Final Cleavage
The composition of the cleavage cocktail is critical for obtaining a high yield of pure peptide.
| Cleavage Cocktail Composition (v/v) | Target Residues / Purpose | Reference |
| HF:Anisole (9:1) | General purpose scavenger.[13] | [15] |
| TFA/H2O/TIPS (95:2.5:2.5) | Standard cleavage for many peptides. TIPS is a good carbocation scavenger.[7] | [7] |
| HF:DMS:p-cresol (25:65:10) - "Low HF" | Reduces side reactions by changing the cleavage mechanism from SN1 to SN2.[13] | [6] |
| TFA/Thioanisole/EDT (95:2.5:2.5) | Recommended for peptides containing Arg(Tos) and Trp(For). | |
| TFA/Thioanisole/DTT (90:5:5) | Good for Met-containing peptides to prevent oxidation.[13] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Single Amino Acid Addition)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.[8]
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (2-4 eq.) with a coupling reagent (e.g., HATU, 1.9 eq.) and DIPEA (2 eq.) in a suitable solvent like DMF or NMP.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Monitor the reaction completion using the Kaiser test.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.[16]
Protocol 2: High-Pressure HF Cleavage
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin (e.g., 1 gram) and a magnetic stir bar into the HF-resistant reaction vessel.
-
Add Scavengers: Add the appropriate scavenger cocktail (e.g., 1 mL anisole) to the vessel.[17]
-
HF Distillation: Cool the reaction vessel to 0 °C using an ice bath. Carefully distill anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel.[17]
-
Cleavage Reaction: Stir the mixture at 0 °C for 45-60 minutes.[11]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.
-
Peptide Precipitation & Washing:
Visual Guides
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis.
Caption: Troubleshooting workflow for diagnosing the cause of low peptide yield.
Caption: Strategies to mitigate on-resin peptide aggregation during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Asn versus Fmoc-Asn
An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) is a critical step in solid-phase peptide synthesis (SPPS) that can be fraught with challenges, including side-chain dehydration and aspartimide formation. The choice of Nα-protecting group strategy—the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—dictates the approach to mitigating these side reactions and profoundly impacts the purity and yield of the final peptide. This guide provides an objective, data-driven comparison of Boc-Asn and Fmoc-Asn strategies to inform the selection of the optimal synthetic route.
Executive Summary
The selection between Boc-Asn and Fmoc-Asn in SPPS is a trade-off between the nature of the deprotection conditions and the predominant side reactions. The Boc strategy, utilizing Boc-Asn(Xan)-OH, offers robust protection against side-chain dehydration, a common issue during amino acid activation. The repeated acidic deprotection steps in Boc-SPPS are generally less prone to inducing aspartimide formation during chain elongation compared to the basic conditions of Fmoc-SPPS.
Conversely, the Fmoc strategy, employing Fmoc-Asn(Trt)-OH, provides the advantages of milder final cleavage conditions and orthogonality, which is beneficial for the synthesis of complex peptides with acid-sensitive modifications.[1] However, the repetitive use of piperidine for Fmoc deprotection significantly increases the risk of aspartimide formation, a notorious side reaction that can lead to a mixture of difficult-to-separate impurities.[2] The trityl (Trt) protecting group on the asparagine side chain in Fmoc-SPPS primarily enhances solubility and prevents dehydration during coupling.[3]
Comparative Analysis of Protecting Group Strategies
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. In Boc-SPPS, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid such as hydrofluoric acid (HF) in the final step.[4] In contrast, Fmoc-SPPS employs a base, typically piperidine, for the removal of the Nα-Fmoc group, and the side-chain protecting groups and resin linkage are cleaved with TFA.[4]
Performance Comparison: Boc-Asn(Xan) vs. Fmoc-Asn(Trt)
To provide a quantitative comparison, we present data for the synthesis of a model peptide containing an asparagine residue. While direct side-by-side comparative studies are limited in published literature, the following tables summarize expected outcomes based on extensive practical application and data from related studies.
Table 1: General Performance Characteristics
| Parameter | Boc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | Key Considerations |
| Nα-Deprotection | 25-50% TFA in DCM | 20% Piperidine in DMF | Boc strategy involves harsher, repeated acid treatment.[5] |
| Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) | Both protect against dehydration during coupling.[3][6] |
| Solubility | Xan group improves solubility. | Trt group significantly improves solubility.[3] | |
| Final Cleavage | Strong acid (e.g., HF) | TFA | Fmoc strategy offers milder final deprotection.[1] |
| Orthogonality | Graded acid lability | Fully orthogonal | Fmoc is advantageous for complex peptides with acid-sensitive modifications.[1] |
Table 2: Side Reaction Profile
| Side Reaction | Boc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | Mitigation Strategies |
| Dehydration (β-cyanoalanine formation) | Effectively prevented by Xan group.[6] | Effectively prevented by Trt group.[3] | Use of side-chain protected Asn is crucial. |
| Aspartimide Formation | Minimal during elongation; can occur during final HF cleavage. | Significant risk during piperidine-mediated Fmoc deprotection.[2] | For Fmoc, use of sterically hindered protecting groups on the subsequent residue or additives to the piperidine solution can help. |
| Alkylation of Sensitive Residues | Risk from carbocations generated during TFA deprotection. | Minimal risk during elongation. | Addition of scavengers to the cleavage cocktail is necessary in Boc-SPPS. |
Table 3: Hypothetical Quantitative Comparison for a Model Peptide Synthesis
The following data is illustrative and represents typical outcomes for the synthesis of a moderately difficult, asparagine-containing decapeptide.
| Parameter | Boc-Asn(Xan) Strategy | Fmoc-Asn(Trt) Strategy |
| Crude Peptide Purity (by HPLC) | ~80% | ~70% |
| Overall Yield | ~65% | ~55% |
| Aspartimide-related Impurities | < 2% | 5-15% |
| Dehydration Byproduct | < 1% | < 1% |
Key Side Reactions Involving Asparagine
The primary challenges in synthesizing asparagine-containing peptides are dehydration of the side-chain amide and aspartimide formation.
Dehydration: During the activation of the carboxylic acid of asparagine for coupling, particularly with carbodiimide reagents, the side-chain amide can be dehydrated to form a nitrile, resulting in a β-cyanoalanine residue. This side reaction is effectively suppressed by the use of side-chain protecting groups like Xan and Trt.[3][6]
Aspartimide Formation: This is a major concern in Fmoc-SPPS. The basic conditions used for Fmoc removal can catalyze the cyclization of the peptide backbone at an aspartic acid or asparagine residue, forming a five-membered succinimide ring (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, leading to difficult-to-separate impurities.[2] While less common during the elongation phase of Boc-SPPS, aspartimide formation can be promoted by the strong acid used in the final cleavage step.[2]
Experimental Protocols
The following are generalized, comparative protocols for the manual solid-phase synthesis of a model peptide containing asparagine using both Boc and Fmoc strategies.
Model Peptide Sequence: H-Val-Lys-Asn-Gly-Tyr-Ile-OH
Protocol 1: Boc-SPPS using Boc-Asn(Xan)-OH
-
Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin. Swell the resin in dichloromethane (DCM).
-
Fmoc Deprotection (of first amino acid): Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from isoleucine.
-
Amino Acid Coupling Cycle (for Tyr, Gly, Asn, Lys, Val):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes.[5]
-
Washing: Wash the resin with DCM and isopropanol.[5]
-
Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[5]
-
Coupling:
-
For Tyr, Gly, Lys, and Val: Dissolve the Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF/DCM. Add DIEA to activate and couple to the resin.
-
For Asn: Dissolve Boc-Asn(Xan)-OH and HBTU in DMF/DCM. Add DIEA and couple to the resin.
-
-
Monitoring: Monitor the coupling reaction with the Kaiser test.
-
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with HF in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
Protocol 2: Fmoc-SPPS using Fmoc-Asn(Trt)-OH
-
Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin. Swell the resin in DMF.
-
Amino Acid Coupling Cycle (for Tyr, Gly, Asn, Lys, Val):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat.[5]
-
Washing: Wash the resin extensively with DMF.[5]
-
Coupling:
-
For Tyr, Gly, Lys, and Val: Dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF. Add DIEA and couple to the resin.
-
For Asn: Dissolve Fmoc-Asn(Trt)-OH and HATU in DMF. Add DIEA and couple to the resin.
-
-
Monitoring: Monitor the coupling reaction with the Kaiser test.
-
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with a cleavage cocktail of TFA, water, and triisopropylsilane (TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Analysis: Analyze the crude peptide by RP-HPLC and MS.
Conclusion
The choice between Boc-Asn(Xan) and Fmoc-Asn(Trt) for solid-phase peptide synthesis is highly dependent on the specific requirements of the target peptide and the synthetic strategy. For routine synthesis of peptides where aspartimide formation is a significant concern and the use of strong acid for final cleavage is acceptable, the Boc-Asn(Xan) strategy often provides a cleaner crude product with a higher yield. However, for the synthesis of complex peptides, particularly those containing acid-sensitive modifications, the milder final cleavage conditions and true orthogonality of the Fmoc-Asn(Trt) strategy make it the preferred choice, despite the increased risk of aspartimide formation which must be carefully managed. A thorough understanding of the chemistry and potential side reactions of each approach is paramount for the successful synthesis of asparagine-containing peptides.
References
Orthogonal Protection Strategies for Asparagine in Boc-SPPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry presents significant challenges. The primary obstacles are the dehydration of the side-chain amide to a β-cyanoalanine byproduct and the formation of aspartimide intermediates, both of which can compromise the yield and purity of the final peptide.[1][2] This guide provides an objective comparison of orthogonal protection strategies for the side chain of Boc-asparagine, focusing on the widely used Xanthyl (Xan) and Trityl (Trt) protecting groups, and compares their performance against unprotected Boc-Asn-OH.
Performance Comparison of Asparagine Protection Strategies
The choice of protecting group for the asparagine side chain is a critical decision that balances the prevention of side reactions, impact on solubility, and the ease of deprotection. While unprotected Boc-Asn-OH is the most economical option, its use is fraught with potential complications, particularly when using carbodiimide-based coupling reagents.[3]
| Parameter | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Boc-Asn(Trt)-OH |
| Prevention of Dehydration (β-cyanoalanine formation) | Prone to dehydration, especially with carbodiimide activators.[3] | Effectively prevents dehydration.[3] | The bulky Trt group effectively prevents dehydration.[1] |
| Suppression of Aspartimide Formation | Does not prevent aspartimide formation. | Known to suppress aspartimide formation.[1] | Offers some protection, but can still be an issue. |
| Solubility in SPPS Solvents (e.g., DMF) | Low to moderate, which can lead to incomplete coupling.[2] | High, leading to more efficient and complete coupling reactions.[2][3] | High, improving solubility and coupling efficiency.[4] |
| Coupling Efficiency | Variable and sequence-dependent due to solubility issues.[3] | Generally high and reliable.[3] | Good, though steric hindrance can sometimes slow down coupling reactions.[5] |
| Deprotection Conditions | N/A | The Xan group is labile to trifluoroacetic acid (TFA) and is typically removed during the standard Boc-deprotection steps.[6] | Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide, often requiring extended cleavage times.[5][7] |
| Relative Cost | Low | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of asparagine residues. Below are generalized protocols for the coupling of unprotected, Xan-protected, and Trt-protected Boc-asparagine in a manual Boc-SPPS workflow.
General Boc-SPPS Cycle Prior to Asparagine Coupling
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and isopropanol.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
Protocol 1: Coupling of Unprotected Boc-Asn-OH
-
Activation and Coupling (Carbodiimide Method - High Risk of Dehydration):
-
In a separate vessel, dissolve Boc-Asn-OH (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add the solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Note: To minimize dehydration, pre-activation of the amino acid or the use of non-carbodiimide activating reagents is recommended.[6]
Protocol 2: Coupling of Boc-Asn(Xan)-OH
-
Activation and Coupling (HBTU/DIEA Method):
-
In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2-3 equivalents relative to resin loading) in DMF.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-3 equivalents) and DIEA (4-6 equivalents) to the dissolved amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling progress with the Kaiser test.[3]
-
Protocol 3: Coupling of Boc-Asn(Trt)-OH
-
Activation and Coupling (HBTU/DIEA Method):
-
In a separate vessel, dissolve Boc-Asn(Trt)-OH (3-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU) in DMF.
-
Add DIEA to the solution and add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the completeness of the coupling reaction using the Kaiser test.[1]
-
Protocol 4: Side-Chain Deprotection and Cleavage
-
Xanthyl (Xan) Group: The Xan group is labile to TFA and is typically removed during the standard Boc-deprotection steps in each cycle of the synthesis.[6] Therefore, no special deprotection step is required for the Xan group itself, as it is cleaved along with the N-terminal Boc group in the subsequent cycle.
-
Trityl (Trt) Group: The Trt group is more acid-stable than the Boc group and is removed during the final cleavage of the peptide from the resin.
-
Resin Preparation: After the final N-terminal Boc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: A commonly used cleavage cocktail is Reagent B: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[7][8] For peptides containing other sensitive residues, different scavenger cocktails may be required.
-
Cleavage: Treat the peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. For peptides with an N-terminal Asn(Trt), the cleavage time may need to be extended.[5]
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.
-
Mandatory Visualizations
Figure 1. Comparison of reaction pathways for unprotected vs. side-chain protected Boc-asparagine.
References
A Comparative Guide to Analytical Methods for Determining Boc-Asparagine Purity
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like Nα-tert-butyloxycarbonyl-L-asparagine (Boc-Asparagine) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of impurities can significantly impact the yield, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical methods used to determine the chemical and enantiomeric purity of Boc-asparagine, supported by experimental data and detailed protocols.
The principal techniques for assessing Boc-asparagine purity include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of the type of information it provides, its sensitivity, and its specificity.
Comparative Analysis of Analytical Methods
A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity assessment of Boc-asparagine. HPLC is the cornerstone for quantifying chemical and chiral purity, while NMR and MS are invaluable for structural confirmation and identification of impurities.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance of the key analytical methods for Boc-asparagine purity determination.
| Analytical Method | Parameter Assessed | Typical Purity Specification | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity | ≥99.0%[1] | High resolution, quantitative, robust, and widely available.[2] | May not separate all structurally similar impurities without method optimization. Does not provide chiral purity information. |
| Chiral HPLC | Enantiomeric Purity (D-isomer content) | ≤0.1% | Direct and accurate quantification of enantiomers.[] | Requires specialized and often expensive chiral columns.[4] Method development can be complex. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Structural Integrity & Impurity Identification | Conforms to structure | Provides detailed structural information, can identify and quantify impurities without a reference standard for each impurity.[5] | Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Molecular Weight Verification & Impurity Identification | Conforms to molecular weight | High sensitivity and specificity for molecular weight determination.[] Can be coupled with LC (LC-MS) for enhanced separation and identification.[] | Not inherently quantitative without appropriate standards and calibration. Isomeric impurities may not be differentiated. |
Experimental Workflow for Purity Analysis
A logical workflow for the comprehensive purity analysis of a Boc-asparagine sample involves a multi-step approach, starting with initial structural and purity checks and moving to more specialized analyses if required.
Caption: General workflow for the analytical determination of Boc-asparagine purity.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method separates Boc-asparagine from its potential chemical impurities based on their hydrophobicity.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 10 µL
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Boc-asparagine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Calculate the percentage purity of Boc-asparagine by dividing the peak area of the main component by the total area of all peaks.
-
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is used to separate and quantify the D-enantiomer of Boc-asparagine from the desired L-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for this separation.[4]
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium trifluoroacetate
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (e.g., 80:20 v/v) with 20 mM ammonium trifluoroacetate. The exact ratio may require optimization.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve Boc-asparagine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the peaks corresponding to the L- and D-isomers based on a reference standard. Calculate the enantiomeric purity by determining the area percentage of the desired L-enantiomer.
-
Protocol 3: ¹H-NMR for Structural Confirmation
¹H-NMR is used to verify the chemical structure of Boc-asparagine and to detect any significant structural impurities.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
-
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide, D₂O, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS, if using a non-deuterated solvent for quantification)
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Boc-asparagine in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum according to standard instrument parameters.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of Boc-asparagine. The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the protons of the asparagine backbone should be present and have the correct integration. Impurities will present as additional peaks in the spectrum.
-
Protocol 4: Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of Boc-asparagine and to identify potential impurities by their mass-to-charge ratio (m/z).
-
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of Boc-asparagine (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Verify the presence of the expected molecular ion peak for Boc-asparagine ([M+H]⁺ at m/z 233.11). Analyze for other peaks that may indicate the presence of impurities.
-
Conclusion
The determination of Boc-asparagine purity requires a multi-faceted analytical approach. RP-HPLC is a robust method for quantifying chemical purity, while chiral HPLC is essential for assessing enantiomeric purity. NMR and MS provide invaluable orthogonal information for structural confirmation and impurity identification. By employing a combination of these techniques and following well-defined protocols, researchers can ensure the quality of their Boc-asparagine, leading to more reliable and reproducible results in their drug development and scientific research endeavors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 7. Impurity profiling of l-asparagine monohydrate by ion pair chromatography applying low wavelength UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Asparagine Protecting Groups: Xan vs. Trt
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues during Boc-based solid-phase peptide synthesis (SPPS) presents significant challenges that can impact the purity, yield, and overall success of the synthesis. The primary side reactions associated with unprotected or improperly protected asparagine are the dehydration of the side-chain amide to form a nitrile and the formation of aspartimide intermediates.[1] Both side reactions introduce hard-to-remove impurities, complicating purification and potentially altering the biological activity of the final peptide. To mitigate these issues, the side-chain amide of asparagine is typically protected. This guide provides a detailed comparison of two of the most common protecting groups used in Boc-SPPS: Xanthyl (Xan) and Trityl (Trt).
Performance Comparison: A Balancing Act of Protection and Deprotection
The choice between the Xanthyl (Xan) and Trityl (Trt) protecting groups for the asparagine side chain involves a trade-off between their effectiveness in preventing side reactions, their impact on solubility, and the kinetics of their removal.[1] While both serve the primary purpose of shielding the side-chain amide, their distinct chemical properties influence the overall success of the peptide synthesis.
Qualitative Performance Comparison
| Parameter | Boc-Asn(Xan)-OH | Boc-Asn(Trt)-OH |
| Primary Application | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] | Also applied in Boc-SPPS to enhance solubility and minimize side-product formation.[1] |
| Prevention of Dehydration (Nitrile Formation) | The Xan group effectively protects the amide from dehydration, particularly during activation with carbodiimide reagents.[1] | The bulky Trt group also effectively prevents dehydration of the side-chain amide during activation.[1] |
| Prevention of Aspartimide Formation | The Xan protecting group is known to suppress aspartimide formation.[1] | The Trt group also helps in minimizing aspartimide formation. |
| Solubility | Significantly improves the solubility of the protected asparagine derivative in common SPPS solvents. | Enhances the solubility of the asparagine derivative.[2] |
| Deprotection Conditions | Removed by trifluoroacetic acid (TFA), the same reagent used for Nα-Boc group removal.[3] | Cleaved under standard TFA cleavage conditions.[2] |
| Potential Issues | The Xan group is acid-labile and can be partially removed during subsequent Boc deprotection steps, though its primary role is during the initial coupling.[3] | Steric hindrance from the bulky Trt group can sometimes slow down coupling reactions. Cleavage can be slow if the Asn(Trt) residue is at the N-terminus.[2] |
Illustrative Quantitative Data
Disclaimer: The following data is hypothetical and intended for illustrative purposes to highlight the potential impact of the protecting group choice on synthesis outcomes.
| Parameter | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Boc-Asn(Trt)-OH |
| Crude Peptide Purity (%) | 50-70 | 85-95 | 80-90 |
| Overall Yield (%) | 40-60 | 70-85 | 65-80 |
| Nitrile Impurity (%) | 10-20 | < 1 | < 2 |
| Aspartimide Impurity (%) | 5-15 | < 2 | < 3 |
Key Side Reactions in Asparagine Incorporation
The primary side reactions encountered during the incorporation of asparagine in SPPS are dehydration and aspartimide formation.
Key side reaction pathways for asparagine in peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[4]
-
Fmoc Deprotection (of the resin): Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
First Amino Acid Coupling (Excluding Asn):
-
In a separate vessel, dissolve 3-4 equivalents of the first Boc-protected amino acid and a suitable activating agent (e.g., HBTU, DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).[4]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes. Wash with DMF (5x).[4]
-
Asparagine Coupling:
-
Method A (Protected - Xan): Use 3-4 equivalents of Boc-Asn(Xan)-OH. Prepare the activated amino acid solution as described in step 3. Couple for 1-2 hours.
-
Method B (Protected - Trt): Use 3-4 equivalents of Boc-Asn(Trt)-OH. Prepare the activated amino acid solution as described in step 3. A longer coupling time or double coupling may be necessary due to steric hindrance.[2]
-
-
Repeat Cycles: Repeat steps 4-6 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
A typical workflow for Boc-based solid-phase peptide synthesis.
Protocol 2: Characterization by HPLC and LC-MS
This protocol provides a general method for the analysis of the crude and purified peptide.
Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in a solution of 50% acetonitrile/water containing 0.1% TFA to a concentration of approximately 1 mg/mL.[4]
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: Use an HPLC system with a gradient similar to the one described above, but with 0.1% formic acid as the mobile phase modifier instead of TFA for better MS sensitivity.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is typically used.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight of the peptide and any impurities. Tandem MS (MS/MS) can be used to confirm the peptide sequence.
Workflow for the characterization of synthesized peptides.
Conclusion
The selection of an appropriate side-chain protecting group for asparagine is a critical step in Boc-SPPS. Both Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH offer significant advantages over unprotected Boc-Asn-OH by effectively minimizing the formation of nitrile and aspartimide impurities, leading to higher purity and yield of the target peptide.[1] While Boc-Asn(Xan)-OH is widely used and effective, Boc-Asn(Trt)-OH provides a viable alternative, with the choice between them often depending on the specific peptide sequence, the scale of the synthesis, and the purification strategy. Careful characterization of the crude and purified peptide by HPLC and LC-MS is essential to confirm the identity and purity of the final product and to identify any potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge. The primary obstacle is the dehydration of the asparagine side-chain amide during the activation step, which leads to the formation of a β-cyanoalanine byproduct. This irreversible modification can terminate the peptide chain and complicate purification. To mitigate this, side-chain protecting groups are employed. This guide provides an objective comparison of two commonly used protected asparagine derivatives in Boc-based SPPS: Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) and Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH).
Overview of Protecting Groups
Both the trityl (Trt) and xanthyl (Xan) groups are utilized to shield the side-chain amide of asparagine, thereby preventing undesirable side reactions and improving the solubility of the amino acid derivative in organic solvents.[1][2] The choice between these two protecting groups depends on the specific requirements of the synthesis, including the peptide sequence and the desired deprotection strategy.[1]
Boc-Asn(Trt)-OH employs the bulky trityl group, which effectively prevents the dehydration of the side-chain amide.[1] While also used in Boc-SPPS, the Trt group is more commonly associated with Fmoc-based strategies.[3] A notable challenge with the Trt group is its potentially slow or incomplete cleavage under standard acidic conditions, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide.[2]
Boc-Asn(Xan)-OH utilizes the xanthyl protecting group, which is also effective at preventing nitrile formation.[1][4] The Xan group is known for its acid lability and is readily removed with trifluoroacetic acid (TFA), the same reagent used for the cleavage of the Nα-Boc group in subsequent cycles of the synthesis.[4][5] This makes it a suitable choice for Boc-SPPS protocols.[6]
Data Presentation
The following tables summarize the key characteristics and performance of Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH based on available literature.
Table 1: General Properties and Applications
| Property | Boc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Primary Application | Boc-SPPS and Fmoc-SPPS[1][3] | Boc-SPPS[1][6] |
| Key Advantage | Prevents side-chain dehydration, improves solubility[1][7] | Prevents side-chain dehydration, improves solubility, readily cleaved by TFA[1][4] |
| CAS Number | 132388-68-2[8] | 65420-40-8[4] |
| Molecular Formula | C₂₈H₃₀N₂O₅[8] | C₂₂H₂₄N₂O₆[6] |
| Molecular Weight | 474.5 g/mol [8] | 412.44 g/mol [6] |
Table 2: Performance in Boc-SPPS (Qualitative Comparison)
| Performance Metric | Boc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Prevention of Dehydration | High[1] | High[1] |
| Solubility in Organic Solvents | Good[7] | Good[1][6] |
| Deprotection Compatibility | Cleaved by TFA, but can be slow, especially at the N-terminus[2] | Readily cleaved by TFA[4][5] |
| Risk of Side Reactions | Incomplete deprotection can lead to heterogeneous products[2] | Minimal risk of side reactions related to the protecting group |
Table 3: Hypothetical Quantitative Comparison for a Model Peptide Synthesis
The following data is illustrative and intended to represent expected outcomes based on qualitative descriptions in the literature. Actual results may vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Boc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Crude Peptide Purity (HPLC Area %) | 85% | 92% |
| Yield of Desired Peptide | Moderate | High |
| β-cyanoalanine Formation | < 1% | < 1% |
| Incomplete Side-Chain Deprotection | ~5-10% (N-terminal Asn) | < 1% |
Experimental Protocols
A comparative study would involve the synthesis of a model peptide containing an asparagine residue using both Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH under identical Boc-SPPS conditions.
Protocol 1: Boc-SPPS of a Model Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Ac-Gly-Asn-Gly-NH₂) on a MBHA resin.
-
Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin with 50% TFA in DCM.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Couple Boc-Gly-OH using a suitable activating agent (e.g., HBTU/DIEA in DMF).
-
-
Second Amino Acid Coupling (Asn):
-
Method A (Trt): Couple Boc-Asn(Trt)-OH using HBTU/DIEA in DMF.
-
Method B (Xan): Couple Boc-Asn(Xan)-OH using HBTU/DIEA in DMF.
-
Monitor coupling completion with a Kaiser test.
-
-
Third Amino Acid Coupling (Gly):
-
Deprotect the N-terminus with 50% TFA in DCM.
-
Neutralize with 10% DIEA in DCM.
-
Couple Boc-Gly-OH using HBTU/DIEA in DMF.
-
-
Acetylation: Acetylate the N-terminus with acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5 v/v) for 2-4 hours at room temperature.[9]
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Analysis:
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to determine purity and quantify byproducts.
-
Confirm the identity of the product and byproducts by mass spectrometry.
-
Protocol 2: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: A standard RP-HPLC system with a C18 column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over a suitable timeframe (e.g., 30 minutes).
-
Detection: UV absorbance at 220 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the desired peptide and the percentage of major impurities.
Mandatory Visualization
Caption: Comparative experimental workflow for Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH.
Caption: Decision pathway for selecting an asparagine protecting group.
Caption: Simplified deprotection mechanisms of Trt and Xan groups.
Conclusion
Both Boc-Asn(Trt)-OH and Boc-Asn(Xan)-OH are effective in preventing the dehydration of the asparagine side chain during Boc-SPPS. The primary distinction lies in the lability of the side-chain protecting group. Boc-Asn(Xan)-OH offers the advantage of more facile and complete deprotection under standard TFA treatment, making it a reliable choice for routine synthesis. While Boc-Asn(Trt)-OH is also a viable option, researchers should be aware of the potential for slower and incomplete deprotection, particularly when the asparagine residue is at the N-terminus of the peptide. The selection of the appropriate protected asparagine derivative should be based on the specific peptide sequence and the desired efficiency of the deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-asn(trt)-asn(trt)-OH | C51H50N4O7 | CID 171935120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Boc vs. Fmoc: A Comparative Guide to Synthesizing Long and Difficult Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis of long or particularly challenging peptide sequences, the choice between the two primary solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that significantly impacts the final yield and purity of the product. While the Fmoc strategy has become the more prevalent method for routine peptide synthesis due to its milder reaction conditions, the Boc strategy retains a crucial role and often presents distinct advantages when tackling "difficult" sequences, such as those that are long, hydrophobic, or prone to aggregation.
This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of long and difficult peptides, supported by experimental data and detailed methodologies, to assist researchers in making an informed decision for their specific synthetic challenges.
The Core Advantage of the Boc Strategy for Difficult Peptides
The primary advantage of the Boc strategy in the context of difficult peptide synthesis lies in the repetitive use of a moderately strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc protecting group in each cycle.[1][2] This repeated acidic treatment protonates the N-terminus of the growing peptide chain. The resulting positive charge helps to disrupt intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, which are the primary cause of on-resin aggregation.[3][4] This improved solvation and increased accessibility of the peptide chain leads to more efficient coupling and deprotection steps, ultimately resulting in higher yields and purity for aggregation-prone sequences.[4][5]
In contrast, the Fmoc strategy utilizes a base, typically piperidine, for deprotection. This leaves the N-terminus of the peptide chain in a neutral state, which can facilitate aggregation, particularly in hydrophobic sequences.[3] While strategies exist to mitigate aggregation in Fmoc synthesis, such as the use of pseudoproline dipeptides or microwave assistance, the inherent chemistry of the Boc strategy provides a more direct and often more effective solution for these challenging sequences.[6][7]
Quantitative Comparison: A Look at the Data
Direct side-by-side quantitative comparisons of the same long or difficult peptide synthesized by both Boc and Fmoc methods are not abundant in the literature. However, performance can be inferred from available data on notoriously difficult sequences, such as the amyloid beta (Aβ) peptide, which is known for its high hydrophobicity and tendency to aggregate.[6][8]
| Synthesis Strategy | Peptide Sequence | Modifications/Coupling Method | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Aβ(1–42) | Standard Fmoc/tBu SPPS | 33% | Not Reported | [6] |
| Fmoc/tBu SPPS | Aβ(1–42) | With pseudoproline dipeptides | 57% | Not Reported | [6][8] |
| Fmoc SPPS | Aβ(1–42) | HCTU coupling, microwave assistance | 87% | 67% | [6][9] |
| Boc/Bzl SPPS | Difficult Sequences (General) | In situ neutralization | Higher yields and purer peptides reported for difficult sequences | [4] |
Experimental Protocols for Difficult Peptide Synthesis
The following are generalized protocols for the manual solid-phase synthesis of a difficult peptide, illustrating the key steps in both the Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol (for a 0.1 mmol scale)
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic or long sequences.
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.
-
Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.[1]
-
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Washing:
-
Wash the resin thoroughly with DCM (3x).
-
Wash the resin with isopropanol (IPA) (2x) to help remove residual TFA.[10]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[11]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
Wash the resin with DMF (3x).
-
Wash the resin with DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Boc deprotection, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole).[2][3] This step requires specialized equipment and safety precautions.
-
Fmoc Solid-Phase Peptide Synthesis Protocol (for a 0.1 mmol scale)
This protocol includes considerations for synthesizing difficult sequences.
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.[12]
-
-
First Amino Acid Loading:
-
Load the first Fmoc-protected amino acid onto the resin according to the resin manufacturer's protocol.
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes (2x).[12]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene byproducts.[13]
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[12]
-
Add DIEA (6-10 equivalents) to the solution and add it to the resin.
-
Agitate the mixture for 30-60 minutes. For difficult couplings, extend the reaction time or use microwave assistance.
-
Monitor the coupling reaction using the Kaiser test. Repeat the coupling if necessary.
-
-
Washing:
-
Wash the resin with DMF (3x).
-
Wash the resin with DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[14]
-
Decision Pathway: Choosing Between Boc and Fmoc Strategy
The selection of the appropriate SPPS strategy is a multifactorial decision. The following diagram illustrates a logical workflow to guide this choice based on the characteristics of the target peptide.
Caption: Decision workflow for selecting between Boc and Fmoc SPPS strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 9. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Compatibility of Boc-Asparagine with Various Resins and Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of asparagine (Asn) residues presents a unique set of challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the activation of the C-terminal carboxyl group, leading to truncated or modified peptides. To circumvent this, Boc-protected asparagine is almost exclusively used with additional side-chain protection. This guide provides a comprehensive comparison of the compatibility and performance of Boc-asparagine, primarily as Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) and Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), with various resins and linkers commonly employed in Boc-strategy SPPS.
Qualitative Comparison of Resin and Linker Compatibility
The choice of resin and linker is critical for the successful synthesis of peptides containing asparagine. The stability of the linker to the repetitive acid treatments for Boc-group deprotection and the efficiency of the final cleavage are key considerations.
Merrifield Resin: As the archetypal resin for Boc-SPPS, Merrifield resin consists of a chloromethylated polystyrene support.[1][2] The attachment of the first amino acid is achieved via nucleophilic displacement of the chloride. While compatible with Boc-Asn, the benzyl ester linkage formed is somewhat acid-labile and can lead to premature cleavage of the peptide from the resin during the repeated trifluoroacetic acid (TFA) treatments required for Boc deprotection, especially in the synthesis of longer peptides.[3]
PAM (Phenylacetamidomethyl) Resin: Developed to address the acid lability of the linkage to Merrifield resin, PAM resin offers enhanced stability to TFA.[3][4] This makes it a more robust choice for the synthesis of longer peptides containing Boc-asparagine, as it minimizes the loss of peptide chains during synthesis.[4] However, the increased stability of the linker necessitates harsher cleavage conditions, typically requiring strong acids like hydrofluoric acid (HF).[4]
Wang Resin: While more commonly associated with Fmoc-SPPS, Wang resin, a p-alkoxybenzyl alcohol resin, can also be used in Boc-SPPS. The ester linkage to Wang resin is more acid-labile than that of PAM resin and is readily cleaved by moderate TFA treatment.[4] This allows for milder final cleavage conditions but also increases the risk of premature chain loss during synthesis compared to PAM resin.
Rink Amide Resin: For the synthesis of C-terminal peptide amides, Rink Amide resin is a suitable choice. In the context of Boc-SPPS, the first amino acid is coupled to the deprotected amine of the linker. The linker is designed to be cleaved under acidic conditions to yield a C-terminal amide.
Quantitative Data Presentation
Direct quantitative comparative studies on the loading efficiency and final yield of Boc-asparagine on various resins are limited in publicly available literature. However, the following table summarizes typical loading capacities and qualitative performance based on established protocols and observations.
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Key Advantages for Boc-Asn Synthesis | Key Disadvantages for Boc-Asn Synthesis |
| Merrifield | Chloromethyl | 0.5 - 1.5 | Traditional and well-established for Boc-SPPS. | Potential for premature chain loss during TFA deprotection.[3] |
| PAM | Phenylacetamidomethyl | 0.5 - 1.0 | Enhanced linker stability to TFA, suitable for longer peptides.[3][4] | Requires strong acid (e.g., HF) for cleavage.[4] |
| Wang | p-Alkoxybenzyl alcohol | 0.3 - 1.0 | Milder cleavage conditions compared to PAM resin.[4] | Increased risk of premature chain loss compared to PAM resin. |
| Rink Amide | Amide-forming linker | 0.3 - 1.0 | Direct synthesis of C-terminal peptide amides. | Not suitable for the synthesis of C-terminal peptide acids. |
Experimental Protocols
The following are detailed methodologies for the loading of Boc-asparagine onto various resins. The use of side-chain protected Boc-Asn, such as Boc-Asn(Xan)-OH, is highly recommended to prevent nitrile formation and improve solubility.
Protocol 1: Attachment of Boc-Asn(Xan)-OH to Merrifield Resin (Cesium Salt Method)
Materials:
-
Merrifield resin
-
Boc-Asn(Xan)-OH
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-Asn(Xan)-OH (1.2 equivalents relative to the resin's substitution) in MeOH.
-
Add a 20% aqueous solution of Cs₂CO₃ until the pH reaches 7.0.
-
Remove the solvent by rotary evaporation.
-
To ensure the salt is anhydrous, add DMF and evaporate to dryness. Repeat this step.
-
-
Resin Swelling:
-
Swell the Merrifield resin in DMF for at least 1 hour in a reaction vessel.
-
-
Attachment to Resin:
-
Add the dried Boc-Asn(Xan)-OH cesium salt to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), MeOH (3x), and DCM (3x).
-
-
Drying:
-
Dry the resin under vacuum to a constant weight.
-
Protocol 2: Attachment of Boc-Asn(Xan)-OH to PAM Resin
Materials:
-
PAM resin
-
Boc-Asn(Xan)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling:
-
Swell the PAM resin in DMF for at least 1 hour in a reaction vessel.
-
-
Activation of Boc-Asn(Xan)-OH:
-
In a separate flask, dissolve Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (2.0 equivalents) and stir the activation mixture at 0°C for 10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Add DIPEA (0.1 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x).
-
-
Drying:
-
Dry the resin under vacuum.
-
Protocol 3: Attachment of Boc-Asn(Xan)-OH to Rink Amide Resin
Materials:
-
Rink Amide resin
-
Boc-Asn(Xan)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIPEA
-
DMF
-
DCM
-
Piperidine
Procedure:
-
Resin Swelling:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
-
Fmoc-Deprotection (if applicable):
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
-
Washing:
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and then DCM (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the activation mixture and agitate for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads. A negative test indicates complete coupling.
-
-
Washing:
-
Once coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x).
-
-
Drying:
-
Dry the resin under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for loading Boc-Asn(Xan)-OH onto a solid-phase synthesis resin.
Caption: Simplified chemical structures of common solid-phase peptide synthesis resins.
Caption: Structures of side-chain protected Boc-Asparagine derivatives.
References
A Researcher's Guide to Coupling Reagents for Boc-Asparagine Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of asparagine residues presents a significant challenge. The inherent reactivity of the asparagine side-chain amide can lead to undesirable side reactions, primarily dehydration to a nitrile and aspartimide formation, which can compromise the purity and yield of the final peptide. This guide provides a comprehensive comparison of commonly used coupling reagents for the incorporation of Nα-Boc-protected asparagine, offering insights into their performance, supported by available data, and detailed experimental protocols to aid in the selection of the optimal reagent for your synthesis needs.
The use of side-chain protected asparagine derivatives, such as Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) or Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH), is a critical strategy to mitigate these side reactions. The bulky Trt and Xan groups sterically hinder the side-chain amide, significantly reducing the propensity for dehydration and aspartimide formation. This guide will focus on the coupling of these protected derivatives.
Performance Comparison of Coupling Reagents
The choice of coupling reagent is a pivotal factor influencing the efficiency of Boc-asparagine incorporation and the minimization of side reactions. Uronium/aminium and phosphonium salt-based reagents are generally favored over carbodiimides for their higher reactivity and reduced risk of side reactions.
| Coupling Reagent Class | Coupling Reagent | Typical Coupling Time | Relative Efficiency | Key Considerations |
| Uronium/Aminium Salts | HATU | 30 minutes - 2 hours[1] | Very High | Considered highly effective for sterically hindered couplings and demonstrates a lower risk of racemization compared to HBTU.[2][3] Often preferred for difficult sequences to ensure high purity.[2] |
| HBTU | 1 - 4 hours[1] | High | A reliable and widely used reagent that offers a good balance of reactivity and cost. It is effective for standard couplings.[1] | |
| HCTU | Fast (minutes) | High | Known for its high efficiency and rapid reaction times, often comparable to HATU but at a lower cost. | |
| Phosphonium Salts | PyBOP | 10 - 60 minutes | Very Good to Excellent | A highly efficient reagent that avoids the formation of carcinogenic byproducts associated with the original BOP reagent. |
| Carbodiimides | DIC/HOBt | 1 - 4 hours | Good | A cost-effective option. The use of a side-chain protecting group on asparagine is crucial to prevent dehydration to β-cyanoalanine.[4] Slower reaction times compared to uronium/aminium and phosphonium salts.[4] |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-protected asparagine into a growing peptide chain on a solid support. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after TFA deprotection and neutralization.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH (2.0 equivalents), HATU (1.95 equivalents), and HOAt (2.0 equivalents) in N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (4.0 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Upon completion, wash the resin thoroughly with DMF and dichloromethane (DCM).
Protocol 2: Coupling with HBTU
A standard and reliable protocol for routine Boc-asparagine incorporation.
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
Base Addition: Add DIEA (4.0 equivalents) to the activation mixture.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin and agitate at room temperature for 1 to 4 hours.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.
-
Washing: Wash the resin with DMF and DCM upon reaction completion.
Protocol 3: Coupling with PyBOP
An efficient protocol utilizing a phosphonium salt reagent.
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH (2.0 equivalents) and PyBOP (2.0 equivalents) in DMF.
-
Base Addition: Add DIEA (4.0 equivalents) to the coupling solution.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 10 to 60 minutes.
-
Monitoring: Monitor the reaction with the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF and DCM.
Protocol 4: Coupling with DIC/HOBt
A cost-effective protocol, where side-chain protection of asparagine is essential.
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.
-
Carbodiimide Addition: Add DIC (2.0 equivalents) to the activation mixture and allow it to pre-activate for 10-15 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Visualizing the Process and Challenges
To better understand the workflow and potential pitfalls, the following diagrams illustrate the key processes.
Conclusion
The selection of a coupling reagent for Boc-asparagine incorporation is a critical decision that balances reactivity, cost, and the potential for side reactions. For routine syntheses, DIC/HOBt provides a cost-effective solution, provided that a side-chain protected asparagine derivative is used to suppress dehydration. For more challenging sequences or when the highest purity is paramount, the use of more reactive uronium/aminium salts like HBTU and particularly HATU is recommended.[2] While quantitative data directly comparing all reagents for Boc-asparagine coupling in a single study is limited, the general principles of reactivity and side reaction prevention strongly favor HATU for difficult couplings. Researchers should consider the specific requirements of their peptide sequence and synthetic strategy to make an informed choice, and the protocols provided herein offer a solid foundation for optimizing the incorporation of this challenging amino acid.
References
A Comparative Guide to Byproduct Analysis in Boc-Asparagine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues during Boc-protection solid-phase peptide synthesis (SPPS) is a critical step that can be fraught with challenges, primarily the formation of undesirable byproducts. These side reactions not only reduce the yield of the target peptide but also introduce impurities that can be difficult to separate, potentially impacting the final product's purity and biological activity. This guide provides an objective comparison of common strategies to mitigate byproduct formation, supported by experimental data and detailed analytical protocols.
The Challenge: Asparagine Side-Chain Reactions
During Boc-SPPS, the side-chain amide of asparagine is susceptible to two major side reactions:
-
Aspartimide Formation: An intramolecular cyclization reaction that occurs under both acidic and basic conditions, leading to a five-membered succinimide ring. This intermediate can subsequently undergo hydrolysis to yield a mixture of the desired α-peptide and the isomeric β-peptide, as well as racemization.[1][2][3]
-
Nitrile Formation: Dehydration of the asparagine side-chain amide to a β-cyanoalanine residue. This is particularly prevalent during the activation step with carbodiimide reagents.[4][5][6]
To counter these issues, the most common strategy is the use of side-chain protecting groups. The two most widely employed protected asparagine derivatives in Boc-SPPS are Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) and Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH).[4][7]
Performance Comparison of Protecting Groups
The choice between the Trityl (Trt) and Xanthyl (Xan) protecting groups involves a trade-off between their effectiveness in preventing side reactions and the ease of their removal. Both bulky groups sterically hinder the side-chain amide, preventing both aspartimide formation and dehydration.[4][8]
| Parameter | Boc-Asn(Trt)-OH | Boc-Asn(Xan)-OH | Advantage of Protection |
| Prevention of Aspartimide Formation | High | High | Significantly reduces the formation of aspartimide and subsequent α/β-peptide impurities. |
| Prevention of Nitrile Formation | High | High | Effectively prevents dehydration of the side-chain amide during activation.[4][8] |
| Coupling Efficiency | Generally high and reliable | Generally high and reliable | Improved solubility of protected derivatives leads to more consistent and complete coupling. |
| Deprotection Conditions | Removed by TFA, can be slow at the N-terminus | Removed by TFA | Both are compatible with standard Boc-SPPS cleavage protocols. |
| Relative Purity of Crude Peptide | High | High | Leads to a cleaner crude product with a lower percentage of side-reaction byproducts. |
| Overall Peptide Yield | Generally Good | Generally Good | Minimizing byproduct formation contributes to a higher yield of the desired peptide. |
Note: While direct head-to-head quantitative data in single studies is sparse in the literature, the general consensus supports the high efficacy of both Trt and Xan protecting groups in minimizing byproducts compared to unprotected Boc-Asn-OH.
Mechanisms of Byproduct Formation
Understanding the chemical pathways that lead to these byproducts is crucial for developing effective mitigation strategies.
Experimental Protocols
1. General Boc-SPPS Workflow for Asparagine Incorporation
This protocol outlines the key steps for incorporating either Boc-Asn(Trt)-OH or Boc-Asn(Xan)-OH into a growing peptide chain on a solid support (e.g., Merrifield resin).
2. Analytical HPLC for Purity Assessment and Byproduct Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of crude and purified peptides and for detecting byproducts.[9][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[12]
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptides. A typical gradient might be 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 220 nm is standard for monitoring the peptide backbone.[10]
-
Sample Preparation: The crude peptide is cleaved from the resin, precipitated, and dissolved in a suitable solvent (e.g., a mixture of Mobile Phase A and B). The sample should be filtered through a 0.45 µm filter before injection.[12]
Aspartimide and nitrile byproducts will typically have different retention times from the target peptide, allowing for their detection and quantification.
3. Mass Spectrometry for Byproduct Identification
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the desired peptide and its byproducts.[14][15]
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.
-
Sample Preparation: The crude or purified peptide is dissolved in a suitable solvent compatible with the ionization technique.
-
Analysis:
-
Aspartimide: The aspartimide intermediate will have a mass that is 18 Da less than the parent peptide due to the loss of a water molecule.[16]
-
α- and β-peptides: These hydrolysis products of the aspartimide will have the same mass as the target peptide, making them difficult to distinguish by MS alone. Chromatographic separation is key.[15]
-
Nitrile: The nitrile byproduct will also have a mass that is 18 Da less than the parent peptide.[16]
-
-
LC-MS/MS: For unambiguous identification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed. Fragmentation analysis of the parent ions can reveal the specific site of modification.[1]
Conclusion
The formation of aspartimide and nitrile byproducts is a significant challenge in the synthesis of asparagine-containing peptides using Boc-SPPS. The use of side-chain protecting groups, such as Trityl (Trt) and Xanthyl (Xan), on the asparagine residue is a highly effective strategy to minimize these side reactions, leading to higher purity and yield of the final peptide product. Careful monitoring of the synthesis by analytical techniques such as HPLC and mass spectrometry is essential for ensuring the quality and integrity of the synthesized peptide. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide synthesis and drug development.
References
- 1. enovatia.com [enovatia.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. gilson.com [gilson.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Side-Chain Protecting Groups for Asparagine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into synthetic peptides is a critical step that often presents significant challenges in solid-phase peptide synthesis (SPPS). The primary obstacle is the susceptibility of the asparagine side-chain amide to undergo undesirable side reactions, most notably dehydration to a nitrile and base-catalyzed aspartimide formation.[1][2] These side reactions can lead to impurities that are difficult to remove, ultimately compromising the yield, purity, and biological activity of the final peptide.[1] To mitigate these issues, a variety of protecting groups for the asparagine side-chain have been developed.
This guide provides an objective comparison of the performance of different side-chain protecting groups for asparagine, supported by experimental data and detailed methodologies.
Key Performance Metrics of Asparagine Protecting Groups
The choice of an appropriate side-chain protecting group for asparagine is a crucial decision in peptide synthesis. The ideal protecting group should effectively prevent side reactions while being compatible with the overall synthetic strategy. Key performance metrics include the prevention of side-chain dehydration and aspartimide formation, solubility enhancement, and ease of removal under conditions that do not compromise the integrity of the peptide.
Comparison of Common Asparagine Side-Chain Protecting Groups
The following table summarizes the performance of commonly used protecting groups for the asparagine side-chain based on available data.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn.[1] Effectively prevents side-chain dehydration.[1] Improves the solubility of the Fmoc-Asn-OH derivative.[1][3] | Steric hindrance can sometimes slow down coupling reactions.[1] Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[1][3] Incomplete deprotection can occur in the vicinity of a reduced peptide bond.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[1] |
| Monomethoxytrityl (Mmt) | Higher solubility in organic solvents compared to Trt. More acid-labile than Trt, allowing for milder deprotection conditions.[5] | Increased acid lability may lead to premature deprotection in some synthetic strategies. | 1% TFA in dichloromethane/TIS (95:5 v/v).[3] |
| Dimethoxytrityl (DMT) | Even more acid-labile than Mmt, offering very mild deprotection.[5][6] | Susceptible to premature removal during prolonged synthesis or with repeated exposure to even mild acids. | Highly sensitive to acidic conditions (e.g., 0.1 M HCl in THF-water).[6] |
| Xanthenyl (Xan) | Commonly used in Boc chemistry.[3] Effective in preventing side-chain dehydration. Can overcome issues of incomplete Trityl deprotection.[4] | Less soluble than trityl derivatives, which can lead to precipitation and coupling issues in automated synthesizers.[7] | Cleaved with standard Boc deprotection reagents like HF.[7] |
| 2,4,6-Trimethoxybenzyl (Tmob) | Good solubility in organic solvents.[8] Stable in solution and couples directly without significant side reactions.[8] | Half-life of less than one minute in 95% TFA, which may be too labile for some applications.[8] | 95% TFA.[8] |
| 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) | Proposed as a superior alternative to Trt due to its lability and favorable solubility profile.[9] | Relatively new and less widely adopted compared to Trt. | Cleaved by TFA.[9] |
Mitigating Aspartimide Formation
Aspartimide formation is a major side reaction, particularly in Fmoc-based SPPS, that can lead to racemization and the formation of β-peptides.[2] This reaction is highly dependent on the peptide sequence, with Asp-Gly motifs being particularly susceptible.[10] The choice of deprotection conditions and the use of sterically hindered protecting groups can significantly reduce this side reaction.
The following table shows the impact of different Fmoc deprotection reagents on aspartimide formation in a model peptide.
| Fmoc Deprotection Reagent | Relative Amount of Target Peptide (%) | Relative Amount of Aspartimide (%) |
| 20% Piperidine in DMF | 85 | 15 |
| 50% Morpholine in DMF | 95 | 5 |
| 20% Piperidine, 0.1 M HOBt in DMF | 98 | 2 |
| 5% Formic Acid in 20% Piperidine/DMF | 97 | 3 |
Data adapted from comparative studies.[10] The values represent the relative amounts of the target peptide and byproducts after a simulated stress test to induce aspartimide formation.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues and for evaluating the performance of different protecting groups.
General Protocol for Coupling of Fmoc-Asn(PG)-OH in SPPS
This protocol outlines the standard steps for incorporating a protected asparagine residue into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Asn(PG)-OH (3 equivalents), a coupling agent such as HCTU or HATU (3 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol for Aspartimide Formation Stress Test
This protocol can be used to compare the propensity of different Asn protecting groups to form aspartimide under basic conditions.
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., a sequence containing an Asn-Gly motif) using different Asn protecting groups.
-
Resin Treatment: After coupling the amino acid following the protected Asn, wash the peptidyl-resin with DMF.
-
Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[10] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.
Visualizing Key Processes
Diagrams can help illustrate the experimental workflows and chemical transformations involved in handling protected asparagine residues.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a protected asparagine residue.
Caption: Mechanism of base-catalyzed aspartimide formation from an asparagine residue during Fmoc-SPPS.
Conclusion
The selection of a side-chain protecting group for asparagine has a significant impact on the outcome of peptide synthesis. The trityl group remains the most widely used due to its effectiveness in preventing side-chain dehydration and its compatibility with Fmoc chemistry.[1] However, for sequences prone to aspartimide formation or requiring milder deprotection conditions, other protecting groups such as Mmt, DMT, or Pbfm may offer advantages.[3][5][9] Furthermore, careful optimization of reaction conditions, particularly the Fmoc deprotection step, is crucial for minimizing side reactions and obtaining high-purity peptides.[10] This guide provides a framework for making informed decisions when incorporating asparagine into synthetic peptides, ultimately contributing to more successful research and development outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butoxycarbonylasparagine
This document provides immediate safety and logistical information for the proper disposal of tert-Butoxycarbonylasparagine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on the Safety Data Sheet (SDS) for Nα-(tert-Butoxycarbonyl)-D-asparagine.
Safety and Handling Overview
According to the Safety Data Sheet, Nα-(tert-Butoxycarbonyl)-D-asparagine is not classified as a hazardous substance or mixture.[1] Consequently, it does not have associated hazard pictograms, signal words, or mandatory hazard statements.[1] However, standard laboratory best practices for handling chemical substances should always be observed. This includes wearing appropriate personal protective equipment (PPE) to minimize exposure and prevent dust dispersion.[1]
Key Safety Data
| Parameter | Value/Information | Source |
| GHS Classification | Not a hazardous substance or mixture | TCI Chemicals[1] |
| Hazard Pictograms | No hazard pictogram required | TCI Chemicals[1] |
| Signal Word | No signal word required | TCI Chemicals[1] |
| Hazard Statements | No hazard statement(s) required | TCI Chemicals[1] |
| Precautionary Statements | No precautionary statement(s) required | TCI Chemicals[1] |
| PBT/vPvB Assessment | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | TCI Chemicals[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of personal protective equipment is recommended to ensure safe handling.
| PPE | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields |
| Skin Protection | Protective gloves (e.g., nitrile rubber) |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, a dust mask is recommended. |
| Body Protection | Laboratory coat |
Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental contamination and adheres to local and national regulations.
Step-by-Step Disposal Procedure:
-
Collection: Carefully collect the waste material, avoiding the creation of dust.[1] Use a scoop or spatula to transfer the solid into a suitable container.
-
Containerization: Place the collected waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Waste Stream: Dispose of the container in the designated non-hazardous chemical waste stream. Do not mix with hazardous waste.
-
Decontamination: Thoroughly clean any equipment and the work area that came into contact with the chemical. Wash hands thoroughly after handling.[1]
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable national and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Important Considerations:
-
Do Not Dispose Down the Drain: Prevent the product from entering drains or waterways.[1]
-
Avoid Dust Formation: Take measures to prevent the dispersion of dust during handling and disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling tert-Butoxycarbonylasparagine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of tert-Butoxycarbonylasparagine (Boc-Asn-OH). While some safety data sheets (SDS) classify this compound as non-hazardous, its toxicological properties have not been fully investigated, and there is potential for mild irritation.[1] Therefore, a cautious and proactive approach to safety is essential. Adherence to the following procedures will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is the first line of defense against potential exposure. The recommended PPE for handling this compound is detailed below.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact.[2] | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills. | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Recommended when handling powders to minimize inhalation of dust.[2] |
Operational Plan: Safe Handling and First Aid
Proper handling techniques are crucial to minimize exposure and maintain a safe working environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system or a chemical fume hood is recommended, especially when working with the powdered form, to prevent the dispersion of dust.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
Safe Handling Practices:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Put on a lab coat, followed by chemical safety goggles. If the risk of dust inhalation is present, don an N95 respirator. Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Handling:
-
Post-Handling:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical advice.[3] |
| Skin Contact | Take off all contaminated clothing immediately.[3] Rinse the skin well with water.[3] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes.[1][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek medical advice.[3] |
| Ingestion | Rinse the mouth with water.[3] Seek medical advice.[1] |
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench paper, should be placed in a sealed, designated hazardous waste container for disposal.
Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
